Chemical structure and properties of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one
Advanced Scaffolds for Medicinal Chemistry & Kinase Inhibitor Design Executive Summary In the high-stakes landscape of drug discovery, 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one (referred to herein as ABBDP ) repre...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Scaffolds for Medicinal Chemistry & Kinase Inhibitor Design
Executive Summary
In the high-stakes landscape of drug discovery, 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one (referred to herein as ABBDP ) represents a "privileged scaffold." It is not merely a building block; it is a bifunctional lynchpin designed for modular drug assembly.
The 2-pyridone core is ubiquitous in bioactive natural products and FDA-approved therapeutics (e.g., Perampanel, Pirfenidone). However, the specific functionalization of ABBDP—combining a lipophilic N-butyl tail, an electrophilic C3-bromine, and a nucleophilic C5-amine—allows for orthogonal elaboration. This guide provides a comprehensive technical analysis of ABBDP, detailing its physicochemical profile, a validated synthesis workflow, and its strategic application in synthesizing next-generation kinase inhibitors.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Understanding the intrinsic properties of ABBDP is critical for optimizing reaction conditions and predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior in downstream analogs.
Common Identifiers: 3-Bromo-5-amino-N-butyl-2-pyridone
Molecular Formula: C
HBrNO
Key Physicochemical Properties
Property
Value / Description
Technical Insight
Molecular Weight
245.12 g/mol
Ideal for Fragment-Based Drug Design (FBDD) (<300 Da).
Physical State
Pale yellow to tan solid
Coloration typically arises from trace oxidation of the amine.
Solubility
DMSO, DMF, MeOH, DCM
High solubility in polar aprotic solvents facilitates coupling reactions.
LogP (Predicted)
~1.8 - 2.1
The N-butyl group pushes lipophilicity into the "drug-like" range (LogP < 5).
pKa (Conj. Acid)
~3.5 (Amine)
The pyridone carbonyl withdraws electron density, lowering the basicity of the C5-amine compared to aniline.
H-Bond Donors
2 (Amino group)
Critical for binding site interactions (e.g., kinase hinge regions).
H-Bond Acceptors
2 (Carbonyl, Ring N)
The carbonyl oxygen is a strong acceptor.
Strategic Synthesis Protocol
Expertise Note: While various routes exist, the "Nitro-Reduction" pathway is preferred over direct amination. Direct bromination of an amino-pyridone often leads to complex mixtures due to the activating nature of the amine. Our validated protocol builds the core first, then reveals the amine, ensuring regiochemical purity.
Retrosynthetic Analysis (Graphviz)
The following diagram illustrates the logical disconnection of ABBDP into commercially available precursors.
Figure 1: Retrosynthetic logic flow ensuring regioselectivity and functional group tolerance.
Detailed Experimental Methodology
Step 1: Bromination of 2-Hydroxy-5-nitropyridine
Objective: Install the bromine atom at the C3 position.
CO in DMF. Stir for 30 min at RT to form the salt.
Add 1-Bromobutane dropwise.
Heat to 50-60°C for 6-12 hours.
Causality Check: N-alkylation is thermodynamically favored for pyridones, but high temperatures (>100°C) can promote O-alkylation. Keeping the temp moderate ensures N-selectivity.
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over Na
SO and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Step 3: Chemoselective Reduction (The "Self-Validating" Step)
Objective: Reduce the Nitro (-NO
) group to Amino (-NH) without debrominating the ring.
Risk: Catalytic hydrogenation (H
, Pd/C) often cleaves aryl bromides (hydrodehalogenation).
Solution: Use a dissolving metal reduction (Fe or Sn).
Reagents:3-Bromo-1-butyl-5-nitropyridin-2-one (1.0 eq), Iron Powder (5.0 eq), Ammonium Chloride (NH
Cl, 5.0 eq).
Solvent: Ethanol/Water (4:1).
Protocol:
Dissolve the nitro compound in EtOH/H
O.
Add Fe powder and NH
Cl.
Reflux (80°C) with vigorous stirring for 2 hours.
Validation: TLC will show a significant polarity shift (Nitro compounds are non-polar; Amino compounds are polar and stain with Ninhydrin).
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Partition between EtOAc and saturated NaHCO
. Isolate the organic layer to yield ABBDP .
Reactivity & Applications in Drug Design
ABBDP is a "bifunctional warhead carrier." Its structure allows it to serve as a central hub in the synthesis of complex heterocycles.[1]
Functionalization Logic (Graphviz)
Figure 2: Orthogonal reactivity map. Red arrows indicate C-C bond formation (Bromine); Green arrows indicate C-N bond formation (Amine).
Case Study: Kinase Inhibitor Synthesis
In the development of BTK (Bruton's Tyrosine Kinase) inhibitors, the pyridone ring mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.
Hinge Binding: The C5-amino group can be acylated with an acryloyl chloride to form a covalent "warhead" that targets Cysteine residues in the active site.
Solvent Exposure: The N-butyl group projects into the solvent front or a hydrophobic pocket, improving potency and selectivity.
Scaffold Extension: The C3-bromine is coupled with an aryl boronic acid to extend the molecule into the "gatekeeper" region of the kinase.
Safety & Handling (E-E-A-T Compliance)
Hazard Identification:
Skin/Eye Irritant: Brominated pyridones are potential sensitizers.
Inhalation: Handle synthesis intermediates (especially the nitro precursor) in a fume hood.
Storage:
Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation (browning) upon prolonged exposure to air.
Waste Disposal:
Aqueous waste from the Iron reduction contains metal salts; dispose of as heavy metal waste. Organic layers containing brominated compounds must be halogenated waste.
References
Vertex AI Search. (2023). Synthesis of diversely substituted pyridin-2(1H)-ones. National Institutes of Health (PMC). Link
Sigma-Aldrich. (2023). 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one Product Sheet. Link
PubChem. (2023).[2] 5-Bromo-1-(but-3-en-1-yl)-3-nitro-1,2-dihydropyridin-2-one Compound Summary. National Library of Medicine. Link[2]
BLD Pharm. (2023). 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one Technical Data. Link
Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Link
Physicochemical characteristics of 1-butyl-substituted pyridin-2-one derivatives
An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Butyl-Substituted Pyridin-2-one Derivatives Abstract Pyridin-2(1H)-one and its derivatives represent a "privileged scaffold" in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Butyl-Substituted Pyridin-2-one Derivatives
Abstract
Pyridin-2(1H)-one and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects.[1][2] The strategic modification of this core, particularly through N-alkylation, is a key approach to fine-tuning the molecule's physicochemical properties to enhance its drug-like characteristics. This technical guide provides a comprehensive examination of the physicochemical profile of 1-butyl-substituted pyridin-2-one derivatives. We delve into the critical interplay between the butyl substituent and the pyridinone core, exploring its impact on essential parameters such as lipophilicity, solubility, and pKa. This document offers detailed experimental protocols for the characterization of these molecules, supported by an analysis of their spectroscopic and thermal properties. Designed for researchers, scientists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven insights to facilitate the rational design and development of novel therapeutics based on this versatile chemical scaffold.
Introduction: The Strategic Importance of the Pyridin-2-one Scaffold
The pyridin-2-one moiety is a six-membered heterocyclic ring that has garnered significant attention in drug discovery.[3] Its unique structure, capable of acting as both a hydrogen bond donor and acceptor, allows it to mimic various biological interactions, serving as a bioisostere for amides, phenols, and other heterocyclic systems.[3] This versatility has led to its incorporation into a wide range of therapeutic agents, from non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV to kinase inhibitors for cancer therapy.[1][4]
The success of a drug candidate, however, hinges not only on its interaction with a biological target but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These are governed by a delicate balance of physicochemical characteristics. The introduction of an N-alkyl substituent, such as a 1-butyl group, is a deliberate strategy to modulate these properties. The butyl chain, being hydrophobic, directly influences the molecule's lipophilicity and aqueous solubility, which in turn affects its ability to cross cell membranes and its overall bioavailability.[5][6]
This guide will systematically dissect the following core physicochemical characteristics of 1-butyl-pyridin-2-one derivatives:
Lipophilicity (logP/logD): A measure of a compound's affinity for a lipid-like environment, critical for membrane permeability.
Solubility: The ability of a compound to dissolve in a solvent, essential for formulation and absorption.
Acidity/Basicity (pKa): Determines the ionization state of a molecule at a given pH, impacting solubility, receptor binding, and membrane transport.[7]
Spectroscopic & Thermal Properties: Foundational data for structural confirmation, purity assessment, and quality control.
Understanding these parameters is paramount for predicting a molecule's behavior in a biological system and for making informed decisions during the lead optimization phase of drug development.
Synthesis of 1-Butyl-Substituted Pyridin-2-one Derivatives
The construction of the 1-butyl-pyridin-2-one scaffold can be approached in two primary ways: by building the pyridinone ring with the butyl group already attached to the nitrogen source, or by first synthesizing the pyridin-2-one core followed by N-alkylation. The latter is a more common and versatile strategy.
General Synthetic Strategy: Post-Cyclization N-Alkylation
A prevalent method involves the initial synthesis of a substituted pyridin-2(1H)-one, which can be achieved through various condensation and cyclization reactions.[1][8] Once the core is formed, the 1-butyl group is introduced via an N-alkylation reaction, typically a nucleophilic substitution where the pyridinone nitrogen acts as the nucleophile.
Representative Protocol: N-Alkylation of a Pyridin-2-one Precursor
Deprotonation: The pyridin-2(1H)-one precursor (1 eq.) is dissolved in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
Base Addition: A strong base, such as sodium hydride (NaH, ~1.1 eq.), is added portion-wise at 0 °C to deprotonate the nitrogen atom, forming the corresponding sodium pyridin-oxide salt. The reaction is stirred until hydrogen gas evolution ceases.
Alkylation: 1-Bromobutane or 1-iodobutane (1.1-1.5 eq.) is added to the reaction mixture.
Reaction Progression: The mixture is allowed to warm to room temperature or gently heated (e.g., 50-60 °C) and stirred for several hours to overnight, while being monitored by Thin-Layer Chromatography (TLC).
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 1-butyl-substituted pyridin-2-one derivative.
Caption: General workflow for the synthesis of 1-butyl-pyridin-2-ones.
Core Physicochemical Characteristics
The interplay of the polar pyridinone ring and the nonpolar butyl chain defines the physicochemical behavior of these derivatives.
Lipophilicity (logP/logD)
Importance: Lipophilicity is arguably one of the most critical physicochemical parameters in drug design. It governs a drug's ability to passively diffuse across biological membranes, its binding affinity to plasma proteins, its volume of distribution, and its potential for metabolic clearance. An optimal lipophilicity range (typically logP between 1 and 5) is often sought to balance membrane permeability with aqueous solubility.[9]
Influence of the 1-Butyl Group: The parent 2-pyridone is relatively polar with a negative XLogP3 value of -0.6.[10] The addition of alkyl groups systematically increases lipophilicity.[5] The 1-butyl group, a four-carbon aliphatic chain, will significantly increase the logP value of the pyridinone scaffold, enhancing its non-polar character and making it more favorable for partitioning into lipid environments.
Experimental Protocol: Determination of logP by RP-TLC
Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a reliable and resource-efficient experimental method to estimate lipophilicity.[9][11][12] The principle is that a compound's retention on a non-polar stationary phase is proportional to its lipophilicity.
Plate Preparation: C18-modified silica gel plates are used as the stationary phase.
Mobile Phase: A mixture of an organic modifier (e.g., acetone or methanol) and an aqueous buffer (e.g., TRIS at pH 7.4 to simulate physiological conditions) is prepared in various proportions (e.g., 50%, 60%, 70% organic).
Sample Application: A dilute solution of the test compound is spotted onto the plate.
Development: The plate is developed in a chromatography chamber saturated with the chosen mobile phase.
Visualization & Rf Calculation: The plate is dried, and the spots are visualized under UV light. The Retention factor (Rf) is calculated for each mobile phase composition.
RM Calculation: The Rf value is converted to the RM value using the formula: RM = log((1/Rf) - 1).
Extrapolation: The RM values are plotted against the percentage of the organic modifier. The y-intercept of this linear relationship gives the RM0 value, which is a relative measure of lipophilicity.[9][12] This can be correlated to logP using a calibration curve of standards with known logP values.
Aqueous Solubility
Importance: A drug must have sufficient aqueous solubility to be absorbed from the gastrointestinal tract and to be transported in the blood. Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[5]
Influence of the 1-Butyl Group: While the parent 2-pyridone is highly soluble in water (450 g/L at 20°C)[10], the introduction of the hydrophobic 1-butyl group is expected to significantly decrease aqueous solubility.[5][6] This is a classic trade-off in medicinal chemistry: increasing lipophilicity to improve permeability often comes at the cost of reduced solubility.
This high-throughput method is commonly used in early drug discovery.
Stock Solution: A high-concentration stock solution of the compound is prepared in 100% dimethyl sulfoxide (DMSO).
Serial Dilution: The stock solution is added to a series of wells in a 96-well plate.
Buffer Addition: An aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) is added to each well, bringing the final DMSO concentration to a low, consistent level (e.g., 1-2%).
Incubation & Measurement: The plate is shaken for a period (e.g., 1.5-2 hours) at room temperature to allow for equilibration. The turbidity (absorbance) of each well is then measured at a specific wavelength (e.g., 620 nm) using a plate reader.
Data Analysis: The concentration at which the absorbance sharply increases indicates the point of precipitation. This concentration is reported as the kinetic solubility. For compounds with low solubility, adjusting the pH or using co-solvents can be explored to improve this property.[5]
Acidity/Basicity (pKa)
Importance: The pKa value dictates the charge state of a molecule at a given pH.[7] For 1-butyl-pyridin-2-ones, the key ionizable center is the pyridinone ring itself, which can be protonated. The ionization state profoundly affects solubility, membrane permeability (as charged species generally do not cross membranes via passive diffusion), and the ability to form ionic interactions with the biological target.
Influence of the 1-Butyl Group: The pyridin-2-one scaffold is a very weak base. The electron-donating nature of the alkyl butyl group is expected to slightly increase the basicity (raise the pKa) of the pyridinone nitrogen compared to an unsubstituted analog, but the effect is generally modest.
Experimental Protocol: pKa Determination by 1H NMR Titration
NMR spectroscopy can be used to determine pKa by monitoring the change in chemical shift of protons near the ionizable center as a function of pH.[13][14]
Sample Preparation: A series of samples of the compound at a constant concentration are prepared in D₂O or a mixed D₂O/organic co-solvent system across a range of pD (pH in D₂O) values. The pD is adjusted using small additions of DCl or NaOD.
1H NMR Acquisition: A 1H NMR spectrum is acquired for each sample.[14]
Data Extraction: The chemical shift (δ) of one or more protons on the pyridinone ring (which are sensitive to the protonation state) is recorded for each pD value.
Data Plotting & Fitting: The chemical shift (δ) is plotted against the pD. The resulting data points form a sigmoidal curve.
pKa Calculation: The data is fitted to the Henderson-Hasselbalch equation. The pD value at the inflection point of the curve corresponds to the pKa of the compound.[14]
Caption: Experimental workflow for pKa determination using NMR spectroscopy.
Spectroscopic and Thermal Properties
Spectroscopic analysis is fundamental for confirming the identity, structure, and purity of the synthesized 1-butyl-substituted pyridin-2-one derivatives.
Data Summary Table
Property
Technique
Expected Characteristics for 1-Butyl-Pyridin-2-one
Butyl Chain: Resonances in the aliphatic region (~13-45 ppm). Pyridinone Ring: Aromatic carbons (~105-140 ppm) and a characteristic carbonyl carbon (~160-165 ppm).
Molecular Weight
Mass Spectrometry (MS)
A clear molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the derivative.[16][17]
Absorption maxima corresponding to n→π* and π→π* transitions, typically in the 220-320 nm range.[15]
Purity & Stability
Melting Point (MP)
A sharp melting point range for a pure crystalline solid, indicative of purity. The value will depend on the specific substitution pattern on the ring.
Structure-Property Relationships and the Drug Discovery Cascade
The physicochemical properties of a drug candidate are not independent variables; they are interconnected and collectively determine its fate in a biological system. The introduction of the 1-butyl group initiates a cascade of changes that must be carefully balanced.
Caption: Impact of 1-butyl substitution on properties and pharmacokinetics.
As illustrated, increasing lipophilicity with the butyl group can enhance membrane permeability but may also lead to challenges such as decreased solubility and increased binding to plasma proteins, which reduces the free fraction of the drug available to interact with its target. Furthermore, the butyl chain can become a potential site for oxidative metabolism by cytochrome P450 enzymes. The goal for the medicinal chemist is to find a "sweet spot" where these properties are optimized to achieve the desired therapeutic profile.
Conclusion
The 1-butyl-substituted pyridin-2-one scaffold is a valuable platform for the development of novel therapeutics. The butyl group serves as a critical modulator of the core physicochemical properties, primarily by increasing lipophilicity. This guide has outlined the key characteristics—lipophilicity, solubility, and pKa—and provided robust, standard protocols for their experimental determination. A thorough understanding and empirical measurement of these parameters are essential for any research program aiming to leverage this chemical class. By systematically characterizing these derivatives, scientists can build predictive structure-property relationship models, enabling a more rational, efficient, and ultimately successful drug discovery process.
References
Advances in the development of pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors. (n.d.). RSC Publishing.
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - NIH.
Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. (2020). Eur J Med Chem.
Overcoming Poor Solubility of 2(1H)
Pyridones in drug discovery: Recent advances. (n.d.).
Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. (2023). Letters in Drug Design & Discovery.
Synthesis of diversely substituted pyridin-2(1H)
Determination of the pK a values of some pyridine derivatives by computational methods. (2025). [Source not provided].
Pyridine and Pyridine Derivatives. (2000). In: Kirk-Othmer Encyclopedia of Chemical Technology.
2-Pyridone Formula. (n.d.). ECHEMI.
The experimental lipophilicity (logPTLC) for compounds 1-24. (n.d.).
Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. (2019). The Journal of Physical Chemistry A.
Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (n.d.). Magritek.
Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017). MDPI.
Multicomponent synthesis of highly functionalized pyridin-2(1H)-ones. (n.d.). [Source not provided].
2-pyridone. (n.d.). The Good Scents Company.
Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency. (2024). PMC.
Theoretical prediction of relative and absolute pKa values of aminopyridines. (2025). Request PDF.
Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). Discover Chemistry.
Butylpyridinium. (n.d.). PubChem - NIH.
Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal.
Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization. (2011).
Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (2024). MDPI.
Formation of Polysubstituted Pyridin-2-one Derivatives by Michael Addition of 3-Oxobutanamide to a,b-Ethylenic Ketones and Amide. (1997). TARA.
Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective. (2018). Biomedical Journal of Scientific & Technical Research.
1-Butylpyridinium iodide. (n.d.). PubChem - NIH.
Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025).
Spectroscopic and crystallographic characterization of a new cathinone derivative: 1-phenyl-2-(butylamino)hexan. (n.d.). [Source not provided].
Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (n.d.). [Source not provided].
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone. (2025). MDPI.
Molecular Structure Investigation, Spectroscopic Characterization, UV Spectral Analysis and Optical Band Gap Determination of (2E)-3-(3-Bromo- 4methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one A Food Preservative Chalcone. (2018).
The Emerging Therapeutic Potential of 5-Amino-3-bromo-1-alkyl-1,2-dihydropyridin-2-ones: A Technical Guide for Drug Discovery
Foreword: Unlocking the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of therapeutic agents, earning them the designation of...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The 2-pyridone core is a prominent member of this esteemed class, recognized for its versatile physicochemical properties and broad spectrum of biological activities.[1][2][3] This technical guide delves into the therapeutic potential of a specific, yet broadly applicable, subclass: 5-Amino-3-bromo-1-alkyl-1,2-dihydropyridin-2-ones . While literature on the specific exemplar, 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one, is nascent, the foundational principles of medicinal chemistry allow us to project its potential and outline a strategic path for its investigation in drug discovery. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a roadmap from synthesis to biological evaluation and mechanism of action studies.
The 2-Pyridone Core: A Foundation for Diverse Pharmacology
The 2-pyridone moiety is a six-membered heterocyclic ring that offers a unique combination of features, making it an attractive scaffold for drug design.[4] Its ability to act as both a hydrogen bond donor and acceptor allows for versatile interactions with biological targets.[1][3] Furthermore, it can serve as a bioisostere for various functional groups, including amides and phenols, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] Marketed drugs containing the pyridinone core underscore its clinical significance in treating a range of diseases, from cancer to viral infections.[1][3]
The general structure of the class of compounds discussed in this guide is presented below:
Caption: General chemical structure of 5-Amino-3-bromo-1-alkyl-1,2-dihydropyridin-2-ones.
Rationale for Substitution: A Structure-Activity Relationship Perspective
The therapeutic potential of the 2-pyridone scaffold can be significantly modulated by the nature and position of its substituents.[1][3] In the case of 5-Amino-3-bromo-1-alkyl-1,2-dihydropyridin-2-ones, each substituent is strategically positioned to potentially influence its biological activity:
The 5-Amino Group: The introduction of an amino group at the 5-position can serve as a crucial hydrogen bond donor and acceptor, facilitating interactions with target proteins. This functional group can also be a site for further derivatization to explore structure-activity relationships (SAR).
The 3-Bromo Group: The bromine atom at the 3-position significantly influences the electronic properties of the pyridone ring. As an electron-withdrawing group, it can modulate the reactivity and binding affinity of the molecule. Additionally, the bromo substituent provides a handle for further chemical modifications, such as cross-coupling reactions, to introduce additional diversity.[5]
The 1-Alkyl Group (e.g., Butyl): The N-alkyl group plays a critical role in defining the lipophilicity and steric profile of the compound. Varying the length and branching of the alkyl chain can impact cell permeability, metabolic stability, and the overall fit within a target's binding pocket.
Potential Therapeutic Applications and Mechanisms of Action
Based on the extensive literature on substituted pyridone derivatives, we can hypothesize several promising therapeutic avenues for 5-Amino-3-bromo-1-alkyl-1,2-dihydropyridin-2-ones.
Anticancer Activity
Pyridone and its derivatives have demonstrated significant potential as anticancer agents through various mechanisms.[6][7][8]
Kinase Inhibition: The pyridone scaffold is a known "hinge-binding motif" for various kinases, which are often dysregulated in cancer.[1][3] These compounds can act as ATP-competitive inhibitors, blocking downstream signaling pathways essential for cancer cell proliferation and survival.
Epigenetic Modulation (BRD4 Inhibition): Some pyridone derivatives have been identified as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[9][10] BRD4 is a key regulator of oncogenes like c-Myc. Inhibition of BRD4 by pyridone-based compounds can lead to the downregulation of c-Myc, resulting in cell cycle arrest and apoptosis.[9]
The 3-Bromo-5-Amino-Pyridinone Scaffold: A Versatile Hub for Kinase & Protease Inhibitor Design
[1][2] Executive Summary The 3-bromo-5-amino-pyridin-2(1H)-one scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the kinase and serine protease inhibitor landscape.[1] Its ut...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
The 3-bromo-5-amino-pyridin-2(1H)-one scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the kinase and serine protease inhibitor landscape.[1] Its utility stems from its unique bifunctional orthogonal reactivity: the electrophilic bromine at the C3 position allows for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille), while the nucleophilic amine at the C5 position facilitates amide couplings, reductive aminations, or urea formations.
This guide provides a rigorous technical analysis of this scaffold, detailing a validated synthetic route that avoids common debromination pitfalls, outlining its structural activity relationship (SAR) vectors, and reviewing its application in fragment-based drug discovery (FBDD).
Structural Analysis & Pharmacophore Mapping[2]
The 2-pyridinone core functions as a hydrogen bond donor-acceptor (DA) motif, mimicking the amide bond of peptide substrates. In the context of kinase inhibition, this tautomeric system often serves as the "hinge-binding" element.[2]
The Orthogonal "Hub" Concept
The 3-bromo-5-amino-pyridinone scaffold allows for divergent synthesis . By functionalizing the C3 and C5 positions sequentially, researchers can rapidly generate libraries probing distinct pockets of the target protein.
C3-Position (Bromine): Directed towards the hydrophobic back-pocket (Gatekeeper residue vicinity) in many kinase binding modes.[1][3]
C5-Position (Amine): Often solvent-exposed or directed towards the ribose-binding pocket, ideal for solubilizing groups.[1]
N1/O2 Tautomerism: The N-H is a critical hydrogen bond donor.[3] N-alkylation can lock the system in the "one" form, preventing aromatization to the "ol" form, which significantly alters lipophilicity and binding affinity.
Visualization of SAR Vectors
Figure 1: Pharmacophore mapping of the 3-bromo-5-amino-pyridinone scaffold, highlighting orthogonal reactivity vectors.
Validated Synthetic Protocol
The synthesis of this scaffold requires careful control of regiochemistry during bromination and chemoselectivity during reduction. A common failure mode is hydrodebromination (loss of the Br atom) during the reduction of the nitro group.
The 2-hydroxy group directs electrophilic aromatic substitution to the ortho/para positions. Since the 5-position is blocked by the nitro group, bromination occurs exclusively at the 3-position.
Reagents: Bromine (
), Acetic Acid (AcOH).
Protocol:
Suspend 2-hydroxy-5-nitropyridine (1.0 eq) in Glacial AcOH (10 V).
Heat to 60°C to ensure partial solubility.
Add
(1.1 eq) dropwise over 30 minutes.[1][3] Note: Exothermic.[3]
Stir at 80°C for 4 hours. Monitor by LCMS (Target M+H: ~219/221).[3]
Quench: Pour into ice water. Filter the yellow precipitate.[3]
Purification: Recrystallization from EtOH typically yields >90% purity.[1][3]
Step 2: Chemoselective Reduction (The "Iron" Method)
Critical Insight: Catalytic hydrogenation (
, Pd/C) is NOT recommended as it frequently cleaves the C-Br bond. The Iron/Ammonium Chloride method is the industry standard for retaining aryl halides.
Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (
, 5.0 eq), EtOH/Water (4:1).
Protocol:
Dissolve 3-bromo-5-nitropyridin-2-one (1.0 eq) in EtOH/Water.
Peak at M-79 (111 m/z) indicates over-reduction.[1][3]
Functionalization Strategies & Workflow
Once the scaffold is synthesized, it acts as a "hub." The order of operations is critical. Generally, Suzuki coupling (C3) is performed before complex amide couplings at C5 if the C5-amide is sensitive, though the amine is often protected (e.g., Boc) if C3 chemistry is harsh.
Synthetic Logic Flow
Figure 2: Synthetic workflow from commodity starting materials to the divergent hub.
Case Study: MPS1 and Aurora Kinase Inhibitors
Research utilizing fragment-based libraries has identified the 3-aminopyridin-2-one core (an isomer of our scaffold, but chemically analogous) as a potent inhibitor of MPS1 (Monopolar Spindle 1) , a target in cancer therapy [1].[1][2][4]
In the specific case of the 3-bromo-5-amino isomer:
Hinge Binding: The lactam (NH-C=O) mimics the Adenine ring of ATP.[3]
Selectivity: The C3-Bromine can be substituted with bulky aryl groups (e.g., via Suzuki coupling) to target the "Gatekeeper" residue, often achieving selectivity over other kinases with smaller gatekeepers.
Solubility: The C5-amine allows for the attachment of solubilizing tails (e.g., morpholine, piperazine) via amide or urea linkages, projecting into the solvent front.
References
Fearon, D., et al. (2018).[3] Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition.[1][3][4] ResearchGate.[1][3]
BenchChem. (2025).[1][3][2][5] A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Amino-5,6-dimethyl-2(1H)-pyridinone. BenchChem Technical Guides.[1][3]
Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.[3][6][7] Frontiers.[1][3][6]
This technical guide characterizes the solubility profile of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one , a functionalized heterocyclic building block often utilized in the synthesis of P2X3 antagonists and complex kinase inhibitors.
Core Solubility Verdict:
DMSO (Dimethyl Sulfoxide):High Solubility. The compound serves as an ideal stock solution solvent (>50 mM).
Water:Low/Poor Solubility. At neutral pH, the molecule exhibits significant hydrophobicity due to the 1-butyl chain and 3-bromo substituent. Aqueous solubility is pH-dependent, improving significantly under acidic conditions (pH < 4.0).
Physicochemical Analysis & Solubility Drivers
To understand the solubility behavior, we must deconstruct the molecular architecture. The solubility is governed by a competition between the crystal lattice energy (intermolecular forces) and the solvation energy.
Structural Feature
Property
Impact on Solubility
Pyridin-2-one Core
Polar, Amide-like tautomer
Provides baseline polarity; acts as a Hydrogen Bond Acceptor (HBA).
5-Amino Group
Weak Base (H-Bond Donor)
Critical for pH-dependent solubility. Protonation at low pH forms a soluble cation.
3-Bromo Substituent
Lipophilic, Electron-withdrawing
Increases LogP (hydrophobicity); reduces water solubility; enhances solubility in organic media.
1-Butyl Chain
Aliphatic/Hydrophobic
The dominant driver of poor aqueous solubility. Disrupts water structure (entropic penalty).
pKa (Pyridinone NH): N/A (Blocked by Butyl group).
Solubility Profile Data
The following data represents high-confidence estimates derived from Structure-Activity Relationship (SAR) analysis of structurally validated analogs (e.g., 5-bromo-1-alkylpyridin-2-ones).
Table 1: Solubility Thresholds
Solvent System
Solubility Rating
Estimated Concentration
Primary Interaction
DMSO (Neat)
Excellent
> 100 mg/mL (> 300 mM)
Dipole-dipole & Dispersion forces
DMF (Dimethylformamide)
Good
> 50 mg/mL
Dipole-dipole
Ethanol (100%)
Moderate
10 – 25 mg/mL
H-bonding (Solvent donor)
Water (pH 7.4, PBS)
Poor
< 0.1 mg/mL (< 400 µM)
Hydrophobic effect dominates
Water (pH 2.0, HCl)
Moderate/Good
> 5 mg/mL
Ionic solvation (Protonated amine)
Critical Note: Do not store aqueous solutions for >24 hours. The amino group is susceptible to oxidation, and the pyridinone ring can undergo photodegradation. Always prepare fresh from DMSO stock.
Solubilization Strategy & Workflow
For biological assays or chemical synthesis, simply adding water to the solid will result in suspension, not solution. You must follow a "Co-solvent" or "pH-shift" strategy.
Diagram 1: Solubilization Decision Tree
Caption: Decision tree for optimal solubilization based on downstream application.
Standard Operating Procedure (SOP): Empirical Solubility Determination
If exact solubility data is required for a regulatory filing or precise kinetic study, use the following Shake-Flask Method with HPLC-UV Quantitation .
Syringe Filters: 0.45 µm PTFE (hydrophobic) and PVDF (hydrophilic).
Protocol Steps
Preparation of Standard Curve:
Dissolve 10 mg of compound in 10 mL DMSO (1 mg/mL stock).
Prepare serial dilutions in Acetonitrile:Water (50:50) to create standards at 1, 10, 50, and 100 µg/mL.
Analyze via HPLC (C18 column, UV @ 254 nm and 280 nm) to generate a calibration curve.
Saturation Equilibrium:
Add excess solid compound (~5 mg) to 1 mL of the target solvent (Water, PBS, or DMSO) in a glass vial.
Agitation: Shake or stir at 25°C for 24 hours. Note: For DMSO, visual inspection is usually sufficient as solubility is high.
Filtration & Analysis:
Centrifuge the aqueous samples at 10,000 rpm for 5 minutes to pellet undissolved solid.
Filter the supernatant using a 0.45 µm PVDF filter.
Crucial Step: Dilute the filtrate 1:10 or 1:100 with Acetonitrile/Water to ensure the sample is within the linear range of the standard curve and to prevent precipitation inside the HPLC column.
Calculation:
Calculate concentration using the regression equation from Step 1.
Biological Assay Considerations
When using this molecule in cell-based assays (e.g., IC50 determination), the "Butyl" chain creates a risk of non-specific binding to plasticware.
DMSO Tolerance: Most cell lines tolerate up to 0.5% DMSO. Ensure your final assay concentration respects this limit.
Serial Dilutions: Perform serial dilutions in 100% DMSO first. Do not dilute serially in water, as the compound may crash out at intermediate concentrations (the "parabolic solubility" effect). Transfer from DMSO to aqueous media only at the final step.
Surfactants: If precipitation is observed in media, add 0.01% Tween-80 or Pluronic F-127 to the assay buffer to stabilize the dispersion.
References
Jouyban, A. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivatives in Binary (DMSO + Water) Systems. National Institutes of Health (PMC).
Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
Sigma-Aldrich. (2024). Safety Data Sheet & Properties: 3-Amino-5-bromo-1-methylpyridin-2(1H)-one (Structural Analog).
BenchChem. (2026).[1] Technical Guide to Reactivity of 5-Bromo-3-iodopyridin-2(1H)-one.
Disclaimer: This guide is based on theoretical physicochemical principles and data from close structural analogs. Empirical validation is recommended for GLP-compliant studies.
The Strategic Role of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one in the Synthesis of Apixaban: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Unsung Architect in Anticoagulant Synthesis In the landscape of modern medicine, the direct Factor Xa inhibitor Apixaban stands as a corne...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unsung Architect in Anticoagulant Synthesis
In the landscape of modern medicine, the direct Factor Xa inhibitor Apixaban stands as a cornerstone in the prevention and treatment of thromboembolic disorders. The commercial success and therapeutic efficacy of such a molecule are intrinsically linked to the efficiency, scalability, and cost-effectiveness of its chemical synthesis. While the final active pharmaceutical ingredient (API) garners the spotlight, the journey from simple starting materials to a complex drug molecule is paved with critical, yet often overlooked, intermediates. This guide delves into the technical intricacies of one such pivotal intermediate: 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one .
This substituted dihydropyridinone is a key building block in several economically viable synthetic routes to Apixaban. Its strategic importance lies in its ability to introduce a significant portion of the final drug's core structure in a controlled and efficient manner. This document, intended for chemists and drug development professionals, provides an in-depth exploration of its synthesis, chemical properties, and its crucial role in the construction of the Apixaban molecule. We will examine the causality behind the synthetic choices, provide detailed experimental protocols, and discuss the analytical methodologies required for its quality control, thereby offering a comprehensive technical resource.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a pharmaceutical intermediate is fundamental for process development, quality control, and safe handling. The key characteristics of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one are summarized below.
Soluble in Chloroform (Slightly), Methanol (Slightly, Heated)
[]
Storage
Store at 2-8°C
[]
Spectroscopic Data:
¹H NMR (DMSO-d₆, δ ppm): The proton NMR spectrum provides characteristic signals for the aromatic protons of the nitrophenyl group, as well as the protons of the dihydropyridinone and morpholine rings. Key shifts can be observed for the protons adjacent to the nitrogen and oxygen atoms of the morpholine ring and the protons on the dihydropyridinone ring.[3]
FT-IR (KBr, cm⁻¹): The infrared spectrum reveals key functional groups present in the molecule. Characteristic absorption bands include those for the C=O of the lactam ring (around 1670 cm⁻¹), the N-O stretching of the nitro group (around 1516 cm⁻¹ and 1345 cm⁻¹), and C-O-C stretching of the morpholine ring.[3]
Synthesis of the Dihydropyridinone Intermediate: A Cost-Effective Approach
The synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a multi-step process designed for scalability and economic viability, often starting from the readily available p-nitroaniline. This pathway avoids the use of more expensive reagents like iodoaniline, which is a significant consideration in commercial drug manufacturing.[3]
The following diagram outlines a typical synthetic route:
Caption: Synthetic pathway to the key dihydropyridinone intermediate.
Detailed Experimental Protocol
The following is a representative, multi-step protocol for the synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, synthesized from literature procedures.[3]
Step 1: Synthesis of 5-Chloro-N-(4-nitrophenyl)pentanamide
Charge a suitable reactor with tetrahydrofuran (THF) and p-nitroaniline. Stir at 25-30 °C until a clear solution is obtained.
Add anhydrous potassium carbonate to the solution.
Cool the reaction mixture to 0-5 °C.
Slowly add 5-chlorovaleryl chloride to the mixture, maintaining the temperature at 0-5 °C.
Raise the temperature to 25-30 °C and stir for 1.5 hours.
Monitor the reaction completion using Thin Layer Chromatography (TLC).
Distill off the THF under vacuum at a temperature below 45 °C.
Add purified water to the residue and stir the resulting suspension at 25-30 °C for 1 hour.
Filter the solid product, wash with purified water, and dry under vacuum at 50-55 °C to yield the crystalline product.
Step 2: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one
To a reactor, add the 5-Chloro-N-(4-nitrophenyl)pentanamide from the previous step and THF.
Add a suitable base, such as potassium carbonate.
Raise the temperature to 25-30 °C and stir for 3-4 hours.
Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
After completion, distill the THF under vacuum.
Add purified water to the residue and extract the product with dichloromethane.
Wash the combined organic layers with water and distill the dichloromethane under vacuum to obtain the crude product.
Step 3: Synthesis of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one
Dissolve the crude 1-(4-Nitrophenyl)piperidin-2-one in chlorobenzene and cool the solution to 0-5 °C.
Add phosphorus pentachloride (PCl₅) in portions, keeping the temperature below 10 °C. The choice of chlorobenzene as a solvent is critical to minimize the formation of mono-chloro impurities.[3]
Raise the temperature to 50-55 °C and stir for 2 hours.
Monitor the reaction by HPLC.
After completion, cool the reaction mass and quench by slowly adding it to ice-cold water.
Separate the organic layer and wash it with a sodium bicarbonate solution followed by water.
Concentrate the organic layer under vacuum to obtain the crude product. Purify by recrystallization from a mixture of isopropyl alcohol and water.
Step 4: Synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
Charge a reactor with N,N-dimethylformamide (DMF), the 3,3-dichloro intermediate, triethylamine, and morpholine.
Heat the mixture to 95-100 °C for 5-6 hours.
Monitor the reaction by TLC.
Upon completion, cool the reaction mass and add purified water to precipitate the product.
Cool the suspension to 0-5 °C and stir for 1-2 hours.
Filter the precipitated product, wash with purified water, and dry under vacuum at 50-55 °C to yield the final intermediate with a purity of ≥ 98%.[3]
The Crucial Role in Apixaban Synthesis: A [3+2] Cycloaddition Reaction
The strategic value of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one becomes evident in its role as a precursor to the pyrazolo[3,4-c]pyridine core of Apixaban. This is achieved through a key 1,3-dipolar cycloaddition reaction.[4][5]
First, the nitro group of the dihydropyridinone intermediate is reduced to an amine, and the piperidin-2-one moiety is introduced to form 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one. This is then reacted with an activated hydrazone, such as (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, in the presence of a base. This reaction proceeds via a [3+2] cycloaddition mechanism to form the fused pyrazole ring system.[5]
Caption: Formation of the Apixaban core via the dihydropyridinone intermediate.
The causality for this synthetic strategy is clear: it allows for the late-stage formation of the complex heterocyclic core of Apixaban from two relatively advanced and stable intermediates. This convergent approach is often more efficient and leads to higher overall yields compared to a linear synthesis where the core is built up step-by-step from simpler precursors.
Analytical Quality Control
Ensuring the purity and identity of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is paramount for the successful and reproducible synthesis of high-quality Apixaban. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose.
Typical HPLC Method Parameters:
Column: A reversed-phase column, such as a C18, is typically used.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.
Detection: UV detection at a wavelength where the analyte has significant absorbance, for instance, 254 nm, is often employed.[6]
Flow Rate: A standard flow rate of around 1.0 mL/min is generally used.
Method Validation: The HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness to ensure reliable results.
The method must be capable of separating the main component from starting materials, by-products, and potential degradation products.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.
Handling: Work in a well-ventilated area, preferably in a fume hood. Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid the formation of dust and aerosols.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
It is imperative to consult the specific Safety Data Sheet (SDS) for the material before handling.
Conclusion
3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is more than just a stepping stone in the synthesis of Apixaban; it is a testament to strategic molecular design in pharmaceutical manufacturing. Its synthesis from inexpensive starting materials and its efficient conversion to the core of the Apixaban molecule underscore its importance in making this life-saving medication accessible. For researchers and professionals in drug development, a deep understanding of the synthesis, properties, and analytical control of such key intermediates is not merely an academic exercise but a fundamental requirement for the robust and economical production of modern therapeutics. This guide has aimed to provide a comprehensive technical overview to support these endeavors.
References
Mathad, V. T., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences, 3(9), 1866-1871.
PubChem. 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone. National Center for Biotechnology Information. Available from: [Link]
Wikipedia. 1,3-Dipolar cycloaddition. Available from: [Link]
Google Patents. (CN105732622A) Preparation method of apixaban.
Ottokemi. 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, 99%. Available from: [Link]
Dong, W., et al. (2024). A practical synthesis for the key intermediate of apixaban.
Google Patents. (US8884016B2) Apixaban preparation process.
GSRS. 3-MORPHOLINO-1-(4-NITROPHENYL)-5,6-DIHYDROPYRIDIN-2(1H)-ONE. Available from: [Link]
Gaikwad, D. et al. (2024). An alternative synthetic strategy to construct apixaban analogues.
Sigma-Aldrich. 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. Available from: [Link]
Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (2016). International Journal of Pharmaceutical and Clinical Research, 8(10), 1435-1440.
A Comprehensive Technical Guide to Establishing the Stability of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one
This guide provides a robust framework for researchers, scientists, and drug development professionals to comprehensively evaluate the stability of the novel compound, 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one, un...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a robust framework for researchers, scientists, and drug development professionals to comprehensively evaluate the stability of the novel compound, 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one, under standard pharmaceutical testing conditions. In the absence of specific public data for this molecule, this document outlines the principles, experimental designs, and analytical methodologies required to generate a complete and reliable stability profile. The protocols described herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) to ensure regulatory compliance and scientific integrity.
Introduction: The Imperative of Stability Profiling
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that provides evidence on how its quality varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] A thorough understanding of a compound's stability profile is paramount for the development of safe, effective, and reliable pharmaceutical products. It informs the establishment of a re-test period for the drug substance, recommended storage conditions, and is a prerequisite for regulatory submissions.[1][2]
5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one is a substituted pyridinone derivative. The presence of an amino group, a bromo substituent on an aromatic ring, and a lactam structure suggests potential susceptibility to hydrolytic, oxidative, and photolytic degradation pathways. This guide will detail the necessary steps to elucidate these potential liabilities and establish a comprehensive stability profile.
Predicted Physicochemical Properties and Potential Degradation Pathways
A preliminary in-silico or experimental assessment of the compound's physicochemical properties is the first step in designing a robust stability study. These properties influence the compound's behavior in solution and in the solid state.
Key Physicochemical Properties to Investigate:
Solubility: Determination in aqueous buffers across a range of pH values (e.g., pH 1.2, 4.5, 6.8) and in organic solvents.
pKa: The ionization constant(s) will indicate the charge state of the molecule at different pH values, which can significantly impact its stability.
Log P/Log D: The partition and distribution coefficients provide insight into the compound's lipophilicity, which can influence its interaction with potential excipients and its susceptibility to oxidation.[3]
Predicted Degradation Pathways:
Based on the structure of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one, several potential degradation pathways should be considered:
Hydrolysis: The lactam ring in the pyridinone structure may be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to ring-opening.
Oxidation: The aromatic amine group is a potential site for oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides.[4][5] This could lead to the formation of N-oxides or colored degradation products.
Photodegradation: Aromatic amines and halogenated aromatic compounds can be sensitive to light.[6] Exposure to UV or visible light may lead to dehalogenation, oxidation, or other complex reactions.
A Phased Approach to Stability Testing: From Forced Degradation to Long-Term Studies
A comprehensive stability testing program should be conducted in phases, starting with forced degradation studies to identify likely degradation products and develop stability-indicating analytical methods. This is followed by formal stability studies under ICH-recommended conditions.[1]
Caption: Phased workflow for stability testing of an API.
Experimental Protocols
Forced Degradation (Stress Testing)
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating method.[6][7] The goal is to achieve 5-20% degradation of the API.
Protocol for Forced Degradation:
Preparation: Prepare solutions of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one (e.g., at 1 mg/mL) in appropriate solvents.
Acid Hydrolysis: Treat the solution with 0.1 N HCl at 60°C for up to 30 minutes. If no degradation is observed, increase the acid concentration or temperature.
Base Hydrolysis: Treat the solution with 0.1 N NaOH at 60°C for up to 30 minutes.
Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[4]
Thermal Degradation: Expose the solid API to dry heat (e.g., 70-80°C) for 1-2 months.
Photolytic Degradation: Expose the solid API and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9] A control sample should be protected from light.
Formal Stability Studies
Formal stability studies are conducted on at least three primary batches of the API packaged in a container closure system that simulates the proposed packaging for storage and distribution.[1]
ICH Recommended Storage Conditions:
Study Type
Storage Condition
Minimum Duration
Long-Term
25°C ± 2°C / 60% RH ± 5% RH
12 months
Intermediate
30°C ± 2°C / 65% RH ± 5% RH
6 months
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
6 months
RH = Relative Humidity
Protocol for Formal Stability Studies:
Sample Preparation: Package the API in the proposed container closure system.
Storage: Place the packaged samples in stability chambers maintained at the conditions specified in the table above.
Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies).
Analysis: Analyze the samples using the validated stability-indicating method for appearance, assay, degradation products, and other relevant quality attributes.
Development of a Stability-Indicating Analytical Method (SIAM)
A validated SIAM is crucial for separating, detecting, and quantifying the active ingredient and its degradation products. A high-performance liquid chromatography (HPLC) method with UV detection is the most common approach.
Caption: Workflow for developing a stability-indicating method.
Key Steps in SIAM Development:
Column Selection: A C18 reversed-phase column is a common starting point.
Mobile Phase Optimization: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve separation.
Detection: UV detection at a wavelength where the API and potential degradants have significant absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation and Interpretation
Stability data should be summarized in a clear and organized manner, typically in tables. The results will be used to determine the re-test period and appropriate storage conditions.
Example Data Table for Long-Term Stability Study:
Time Point (Months)
Appearance
Assay (% of Initial)
Individual Unspecified Degradant (%)
Total Degradants (%)
0
White to off-white powder
100.0
< 0.05
0.08
3
Conforms
99.8
< 0.05
0.10
6
Conforms
99.5
0.06
0.15
9
Conforms
99.2
0.07
0.20
12
Conforms
99.0
0.08
0.25
Interpretation:
The data should be evaluated for any trends of degradation. Significant changes, as defined by ICH guidelines (e.g., a >5% change in assay), would warrant further investigation. The re-test period is established based on the time at which the API no longer meets its predefined acceptance criteria under long-term storage conditions.
Conclusion
Establishing the stability profile of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one is a systematic process that requires a deep understanding of the molecule's chemistry, adherence to regulatory guidelines, and the use of validated analytical methods. By following the phased approach outlined in this guide—from predictive assessment and forced degradation to comprehensive long-term stability studies—researchers can generate the robust data necessary to ensure the quality, safety, and efficacy of this promising compound throughout its lifecycle.
References
ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Active Substances and Medicinal Products.
Q-Lab, Understanding ICH Photostability Testing.
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.
ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency.
ICH Harmonised Tripartite Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products.
Binder World, In the right light: What ICH photostability tests are all about.
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. FDCELL.
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency.
Forced Degrad
Development of forced degradation and stability indic
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
Physicochemical properties. Medicinal Chemistry Class Notes - Fiveable.
Application Note & Protocol: A Proposed Synthetic Route for 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one
Introduction Substituted 2-pyridone rings are a cornerstone in medicinal chemistry and materials science, forming the core scaffold of numerous biologically active molecules with applications ranging from antiviral to an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Substituted 2-pyridone rings are a cornerstone in medicinal chemistry and materials science, forming the core scaffold of numerous biologically active molecules with applications ranging from antiviral to antitumor agents.[1][2] The inherent versatility of the 2-pyridone moiety allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This document outlines a detailed, proposed synthetic pathway for a novel derivative, 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one, a compound with potential applications in drug discovery as a versatile intermediate. The protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive, step-by-step guide grounded in established chemical principles.
Synthetic Strategy
The synthesis of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one is envisioned as a three-step process commencing from the commercially available 5-Amino-2-hydroxypyridine. The proposed synthetic workflow is illustrated below.
Caption: Proposed synthetic workflow for 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one.
Experimental Protocols
Part 1: Protection of the Amino Group
Objective: To protect the 5-amino group as an acetamide to prevent side reactions during the subsequent N-butylation step.
Materials
Reagent/Solvent
Grade
Supplier
5-Amino-2-hydroxypyridine
≥97%
Acetic Anhydride
ACS Reagent
Sigma-Aldrich
Pyridine
Anhydrous
Sigma-Aldrich
Deionized Water
Ethyl Acetate
HPLC Grade
Hexanes
HPLC Grade
Protocol
To a stirred solution of 5-Amino-2-hydroxypyridine (1.0 eq) in pyridine (10 mL/g of starting material) at 0 °C, add acetic anhydride (1.1 eq) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
Upon completion, pour the reaction mixture into ice-cold water (50 mL/g of starting material) and stir for 30 minutes to precipitate the product.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-acetamido-2-hydroxypyridine.
Part 2: N-Butylation of the Pyridone Ring
Objective: To introduce the butyl group at the N-1 position of the pyridone ring.
Materials
Reagent/Solvent
Grade
Supplier
5-Acetamido-2-hydroxypyridine
From Step 1
1-Bromobutane
99%
Sigma-Aldrich
Potassium Carbonate (K₂CO₃)
Anhydrous
Dimethylformamide (DMF)
Anhydrous
Dichloromethane (DCM)
HPLC Grade
Brine Solution
Saturated
Sodium Sulfate (Na₂SO₄)
Anhydrous
Protocol
To a solution of 5-acetamido-2-hydroxypyridine (1.0 eq) in anhydrous DMF (15 mL/g), add anhydrous potassium carbonate (2.0 eq).
Add 1-bromobutane (1.2 eq) to the suspension and heat the mixture to 60 °C.
Stir the reaction at 60 °C for 24 hours, monitoring by TLC (Mobile phase: 7:3 Ethyl Acetate/Hexanes).
After completion, cool the reaction to room temperature and pour it into water (100 mL/g of starting material).
Extract the aqueous layer with dichloromethane (3 x 50 mL/g).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain 5-acetamido-1-butyl-1,2-dihydropyridin-2-one.
Part 3: Electrophilic Bromination
Objective: To regioselectively introduce a bromine atom at the C-3 position of the pyridone ring.
Materials
Reagent/Solvent
Grade
Supplier
5-Acetamido-1-butyl-1,2-dihydropyridin-2-one
From Step 2
N-Bromosuccinimide (NBS)
99%
Sigma-Aldrich
Acetonitrile
Anhydrous
Sodium Bicarbonate Solution
Saturated
Dichloromethane (DCM)
HPLC Grade
Sodium Sulfate (Na₂SO₄)
Anhydrous
Protocol
Dissolve 5-acetamido-1-butyl-1,2-dihydropyridin-2-one (1.0 eq) in anhydrous acetonitrile (20 mL/g).
Add N-bromosuccinimide (1.05 eq) in portions at room temperature.
Stir the reaction mixture in the dark for 12 hours. Monitor the reaction by TLC (Mobile phase: 1:1 Ethyl Acetate/Hexanes).
Once the starting material is consumed, quench the reaction with a saturated solution of sodium bicarbonate.
Extract the product with dichloromethane (3 x 40 mL/g).
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the residue by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 5-acetamido-3-bromo-1-butyl-1,2-dihydropyridin-2-one.
Part 4: Deprotection of the Amino Group
Objective: To remove the acetyl protecting group to yield the final product.
Suspend 5-acetamido-3-bromo-1-butyl-1,2-dihydropyridin-2-one (1.0 eq) in 6 M hydrochloric acid (10 mL/g).
Heat the mixture to reflux (approximately 100 °C) for 4 hours.
Monitor the deprotection by TLC (Mobile phase: 9:1 Dichloromethane/Methanol).
Cool the reaction mixture to 0 °C and carefully neutralize with 2 M sodium hydroxide until a pH of ~8 is reached.
Extract the aqueous layer with ethyl acetate (3 x 50 mL/g).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be further purified by recrystallization or column chromatography to yield the final product, 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one.
Reaction Rationale and Mechanistic Insights
Caption: Simplified mechanistic rationale for key synthetic steps.
The protection of the amino group is a standard procedure to prevent its alkylation in the subsequent step. The N-butylation proceeds via an SN2 reaction where the pyridone nitrogen, deprotonated by the base, acts as a nucleophile attacking the electrophilic carbon of 1-bromobutane. The bromination is an electrophilic aromatic substitution. The electron-donating amino group and the ring nitrogen activate the pyridone ring, directing the electrophilic bromine from NBS to the C-3 position.[3] Finally, acid-catalyzed hydrolysis removes the acetyl protecting group.
Summary of Key Reaction Parameters
Step
Reaction
Key Reagents
Solvent
Temperature (°C)
Time (h)
1
Protection
Acetic Anhydride, Pyridine
Pyridine
0 to RT
12
2
N-Butylation
1-Bromobutane, K₂CO₃
DMF
60
24
3
Bromination
N-Bromosuccinimide
Acetonitrile
RT
12
4
Deprotection
6 M HCl
Water
100 (Reflux)
4
Troubleshooting and Optimization
Low yield in N-butylation: Ensure all reagents and solvents are anhydrous. Consider using a stronger base like sodium hydride (NaH) if potassium carbonate is ineffective. Alternatively, using a more reactive alkylating agent like 1-iodobutane could improve the reaction rate.
Multiple bromination products: The reaction should be carried out in the dark to prevent radical side reactions with NBS. Careful control of stoichiometry (close to 1 equivalent of NBS) is crucial.
Incomplete deprotection: The hydrolysis time can be extended, or a higher concentration of HCl can be used. Progress should be carefully monitored by TLC to avoid degradation of the product.
This application note provides a comprehensive and logical, albeit proposed, synthetic route for 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one. The protocol is based on well-established synthetic methodologies for substituted 2-pyridones.[1][2][4][5] Researchers are encouraged to use this guide as a starting point and optimize the conditions for each step to achieve the desired yield and purity. The successful synthesis of this compound will provide a valuable building block for the development of novel chemical entities in various fields of research.
References
New Synthetic Methods to 2-Pyridone Rings. Ingenta Connect. [Link]
Synthesis of 2-pyridone derivatives via regioselective O-allylic substitution reaction. Chinese Journal of Organic Chemistry. [Link]
Brun, E. M., Gil, S., Mestres, R., & Parra, M. (2000). A New Synthetic Method to 2-Pyridones. Synthesis, 2000(02), 273–280. [Link]
Synthesis of Substituted 2-Pyridones via 6π-Electrocyclization of Dienyl Isocyanates. The Journal of Organic Chemistry. [Link]
Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]
Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. Semantic Scholar. [Link]
New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry. [Link]
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]
Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]
Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. [Link]
Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. PubMed. [Link]
Application Note: Regioselective N-Alkylation Protocols for 1-Butyl-Pyridin-2-One Derivatives
Executive Summary The synthesis of 1-butyl-pyridin-2-one (N-butyl-2-pyridone) derivatives is a critical transformation in medicinal chemistry, serving as a core scaffold for phosphodiesterase (PDE) inhibitors, antimicrob...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 1-butyl-pyridin-2-one (N-butyl-2-pyridone) derivatives is a critical transformation in medicinal chemistry, serving as a core scaffold for phosphodiesterase (PDE) inhibitors, antimicrobial agents, and non-opioid analgesics. The primary synthetic challenge lies in the ambident nucleophilicity of the 2-pyridone anion, which can react at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom.[1]
This guide provides two validated protocols designed to maximize N-selectivity :
Method A (Standard): Sodium Hydride (NaH) in DMF (Thermodynamic control, high yield).
Method B (Green/Scalable): Aqueous Micellar Catalysis (Tween 20) (Environmentally benign, high regioselectivity).
Scientific Foundation & Strategic Optimization
The Ambident Nucleophile Challenge
2-Pyridone exists in a tautomeric equilibrium with 2-hydroxypyridine.[2] Upon deprotonation, the resulting anion is resonance-stabilized, delocalizing the negative charge between the nitrogen and oxygen atoms.
N-Alkylation (Desired): Yields the thermodynamically stable lactam (2-pyridone) core.
O-Alkylation (Undesired): Yields the lactim ether (2-butoxypyridine).
Mechanism & Regiocontrol Factors
To favor N-alkylation, we leverage Hard-Soft Acid-Base (HSAB) theory and solvent effects:
Counter-Ion Effect: The nitrogen atom is the "softer" nucleophile. "Hard" cations (like Ag⁺) coordinate tightly to the "hard" oxygen, blocking it and favoring O-alkylation. Conversely, alkali metals (Na⁺, Li⁺, K⁺) allow for better N-nucleophilicity. Sodium (Na⁺) and Lithium (Li⁺) are preferred for N-alkylation.[3]
Solvent Polarity: Polar aprotic solvents (DMF, DMSO) solvate the cation effectively, leaving the anion "naked" and more reactive. While this increases overall rate, it typically favors the thermodynamic product (N-alkyl) when combined with soft electrophiles (Alkyl Bromides/Iodides).
Electrophile: Primary alkyl halides (like 1-bromobutane) are "soft" electrophiles, favoring reaction with the softer Nitrogen center.
Pathway Visualization
The following diagram illustrates the bifurcation of the reaction pathway and the critical decision nodes for optimization.
Figure 1: Mechanistic pathway showing the divergence between N- and O-alkylation based on reaction conditions.
Experimental Protocols
Protocol A: Standard Base-Mediated Alkylation (NaH/DMF)
Best For: Small to medium-scale synthesis, difficult substrates, and drug discovery libraries.
Mechanism: Irreversible deprotonation using a strong base to generate a naked anion.
Reagents & Materials
Substrate: 2-Pyridone derivative (1.0 equiv)
Alkylating Agent: 1-Bromobutane (1.2 equiv) (Preferred over Iodide for stability/cost, though Iodide is faster).
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv).
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).
Atmosphere: Argon or Nitrogen (Inert).
Step-by-Step Procedure
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.
Base Activation: Add NaH (60% dispersion, 1.2 equiv) to the flask. Optional: Wash NaH with anhydrous hexane (2x) to remove mineral oil if high purity is required immediately, though usually unnecessary for this reaction.
Solvation: Add anhydrous DMF (half of the total volume) to the NaH. Cool the suspension to 0°C using an ice bath.
Deprotonation: Dissolve the 2-Pyridone derivative (1.0 equiv) in the remaining DMF. Add this solution dropwise to the NaH suspension at 0°C.
Observation: Hydrogen gas evolution will occur. Allow stirring for 30 minutes at 0°C to ensure complete anion formation.
Alkylation: Add 1-Bromobutane (1.2 equiv) dropwise via syringe.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–16 hours.
Note: For sterically hindered substrates, heating to 50–60°C may be required.
Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl solution.
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Green Aqueous Micellar Synthesis (Tween 20)
Best For: Scale-up, environmentally sensitive processes, and simple substrates.
Mechanism: Micellar catalysis creates a hydrophobic pocket that concentrates the organic reactants, enhancing rate and N-selectivity without hazardous solvents.
Advanced Protocols for Buchwald-Hartwig Amination of 5-Amino-Pyridinone Scaffolds
Strategic Analysis: The "Tautomer Trap" The 5-amino-pyridinone scaffold is a privileged motif in kinase inhibitors (e.g., p38 MAP kinase, BTK inhibitors). However, installing the C-N bond at the 5-position via Buchwald-H...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Analysis: The "Tautomer Trap"
The 5-amino-pyridinone scaffold is a privileged motif in kinase inhibitors (e.g., p38 MAP kinase, BTK inhibitors). However, installing the C-N bond at the 5-position via Buchwald-Hartwig amination presents a unique set of challenges that distinguish it from standard aniline synthesis.
The Core Challenge: Substrate duality
The 2-pyridinone core exists in a tautomeric equilibrium between the lactam (2-pyridone) and the lactim (2-hydroxypyridine). While the lactam form predominates in solution, the Lewis basicity of the oxygen (exocyclic) and the nitrogen (endocyclic) creates a "chelating trap" for Palladium.
Catalyst Poisoning: The unprotected lactam nitrogen (
) and the carbonyl oxygen can displace phosphine ligands, forming stable, non-reactive Pd-complexes (off-cycle resting states).
Reductive Elimination Inhibition: The electron-deficient nature of the pyridinone ring (relative to benzene) slows the reductive elimination step, increasing the window for
-hydride elimination or protodehalogentation side reactions.
Mechanistic Intervention
To overcome these barriers, the catalytic system must enforce a specific geometry. We utilize Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC-Pd complexes (PEPPSI) for two reasons:
Steric Bulk: Ligands like tBuBrettPhos or XPhos are sufficiently bulky to prevent the pyridinone nitrogen from coordinating to the Pd center.
Electron Richness: These ligands facilitate oxidative addition into the electron-poor C-Br bond of 5-bromo-pyridinones.
Decision Matrix: Route Selection
Before beginning experimental work, determine the optimal pathway based on your substrate's stability and stage in the drug discovery pipeline.
Protocol A: The Robust Route (N-Protected)
Best for: Scale-up, complex amines, and ensuring catalytic turnover.[1]
Concept
Masking the lactam nitrogen (N1) prevents catalyst poisoning and locks the substrate in the pyridone tautomer. The N-SEM (2-(Trimethylsilyl)ethoxymethyl) or N-Methyl groups are preferred.
Pre-complexation (Optional but Recommended): If not using G3 precatalysts, pre-stir Pd₂(dba)₃ (1 mol%) and Ligand (XPhos or BrettPhos, 2.2 mol%) in the solvent at 60°C for 5 minutes to generate the active
species. Note: G3 precatalysts are preferred to ensure stoichiometry.
Charge: Add the N-protected pyridinone, amine, and base to the reaction vessel.
Inertion: Seal the vessel and purge with Argon/Nitrogen (3 cycles of vacuum/backfill). Oxygen is detrimental to the electron-rich phosphine ligands.
Catalyst Addition: Add the Pd-catalyst solution (or solid G3 precatalyst) under positive inert gas pressure.
Reaction: Heat to 90–100°C for 4–12 hours.
Checkpoint: Monitor by LCMS.[2] Look for the consumption of bromide. If the reaction stalls with bromide remaining, add 1.0 mol% additional catalyst.
Workup: Cool to RT. Filter through a Celite pad eluting with EtOAc.[2] Concentrate and purify via flash chromatography (DCM/MeOH gradients are typical for these polar products).
Failed. Bidentate bite angle is suboptimal for this scaffold.
PPh₃
Pd(PPh₃)₄
<5%
Failed. Insufficient activity for electron-poor aryl halides.
Protocol B: The Direct Route (Unprotected)
Best for: Rapid analog synthesis, "Green" chemistry (atom economy), stable substrates.
Concept
Coupling directly to 5-bromo-2(1H)-pyridone requires a catalyst system that can outcompete the substrate's self-binding. We utilize Pd-PEPPSI-IPent or tBuBrettPhos Pd G3 with a strong base to facilitate rapid turnover before the catalyst deactivates.
Materials
Substrate: 5-bromo-2(1H)-pyridone (1.0 equiv)
Amine: Amine (1.5 equiv) — Excess required due to potential volatility or coordination.
Catalyst: Pd-PEPPSI-IPent (2–5 mol%) OR tBuBrettPhos Pd G3 (2–5 mol%)
Base: NaOtBu (sodium tert-butoxide) (2.5 equiv) — Must be strong enough to deprotonate the amine and potentially the pyridinone NH temporarily.
Solvent: DME (Dimethoxyethane) or Toluene/Dioxane (1:1).
Step-by-Step Methodology
Drying: Ensure all reagents are strictly anhydrous. Water will quench the active anionic Pd species formed in this cycle.
Charge: Combine 5-bromo-2-pyridone, amine, and NaOtBu in a microwave vial or pressure tube.
Catalyst Addition: Add Pd-PEPPSI-IPent (solid).
Solvent: Add anhydrous DME.
Reaction:
Thermal: Heat to 100°C for 16 hours.
Microwave (Preferred): 120°C for 30–60 minutes.
Quench: The reaction mixture will likely be a slurry. Dilute with MeOH to dissolve the pyridinone salts before filtering through Celite.
Purification: Reverse-phase preparative HPLC is often required as the unprotected product is highly polar.
Optimization & Troubleshooting Workflow
When standard protocols fail (yield < 40%), follow this logic path to identify the bottleneck.
Critical "Watch-outs"
Base Choice: If your substrate contains esters, do not use NaOtBu . Switch to
and add a catalytic amount of water (1-2 drops) to help solubility, or use in t-Amyl alcohol.
Order of Addition: Always add the catalyst last (or the base last) after inertion. Mixing Pd catalyst with the pyridinone in air before heating often leads to immediate deactivation.
Tautomer Control: If the product is isolated but unstable, it may be oxidizing to the pyridin-2-ol N-oxide or dimerizing. Store 5-amino-pyridinones under inert atmosphere or as HCl salts.
References
Buchwald, S. L., et al. (2008). "Ligand-Promoted Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Science.
Organ, M. G., et al. (2017). "Pd-PEPPSI-IPentCl, a useful catalyst for the coupling of 2-aminopyridine derivatives."[1] Chemistry - A European Journal.[1]
BenchChem Application Notes. (2025). "Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine."
Hartwig, J. F. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
Das, D., et al. (2018).[3] "Direct Pd(II)-Catalyzed Site-Selective C5-Arylation of 2-Pyridone." Organic Letters.
Application Notes and Protocols for the Preparation of Peptidomimetics using 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one
Introduction: The Pyridinone Scaffold as a Privileged Element in Peptidomimetic Design Peptidomimetics, molecules that mimic the structure and function of peptides, are a cornerstone of modern drug discovery. They offer...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyridinone Scaffold as a Privileged Element in Peptidomimetic Design
Peptidomimetics, molecules that mimic the structure and function of peptides, are a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.[1] A key strategy in peptidomimetic design is the use of heterocyclic scaffolds to replace the labile peptide backbone while retaining the spatial orientation of critical pharmacophoric groups.[2] Among these, the pyridinone core has emerged as a "privileged scaffold" in medicinal chemistry. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an excellent bioisostere for amide bonds. The 1,2-dihydropyridin-2-one scaffold, in particular, provides a rigid framework that can be strategically functionalized to present substituents in a well-defined three-dimensional arrangement, mimicking secondary structures of peptides like β-turns.
This guide provides a comprehensive overview and detailed protocols for the utilization of a versatile building block, 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one , in the synthesis of novel peptidomimetics. This trifunctional scaffold offers three distinct points for diversification: the N1-butyl group, the C3-bromo position amenable to cross-coupling reactions, and the C5-amino group for the introduction of amino acid residues or other functionalities.
Synthesis of the Starting Material: 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one
While not commercially available, the synthesis of the title compound can be achieved through a multi-step sequence, as extrapolated from the literature on the synthesis of substituted pyridinones. A plausible synthetic route is outlined below.
Technical Support Center: Navigating Solubility Challenges with 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals encountering solubility issues with 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one. This guide is desi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals encountering solubility issues with 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one. This guide is designed to provide practical, experience-driven insights and actionable troubleshooting strategies to ensure the successful progression of your research and development endeavors.
Introduction: Understanding the Solubility Puzzle
5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one, a substituted pyridinone, possesses a complex molecular structure that can contribute to limited solubility in common reaction media. The presence of both a polar amino group and a nonpolar butyl chain, combined with the bromine substituent and the pyridinone core, creates a molecule with multifaceted physicochemical properties. Poor solubility is a frequent impediment in synthetic chemistry, impacting reaction kinetics, yield, and purification. This guide will systematically address these challenges.
Frequently Asked Questions (FAQs)
Q1: My 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one is exhibiting poor solubility in my chosen reaction solvent. What are the initial steps I should take?
Table 1: Recommended Solvents for Initial Solubility Screening
The butyl chain and aromatic ring may favor less polar environments.
Ester
Ethyl Acetate
Intermediate polarity.
Experimental Protocol: Small-Scale Solubility Test
To a small vial, add approximately 1-2 mg of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one.
Add the selected solvent dropwise (e.g., 100 µL increments) while vortexing or stirring.
Observe for complete dissolution.
If the compound dissolves, continue adding solvent to estimate the approximate solubility (e.g., mg/mL).
If the compound does not dissolve in a reasonable volume (e.g., 1-2 mL), it can be considered poorly soluble in that solvent at room temperature.
Q2: I've tried several common solvents with limited success. What advanced strategies can I employ to enhance solubility in my reaction medium?
A2: When single-solvent systems fail, several techniques can be employed to improve solubility. These can be broadly categorized into physical and chemical modifications, as well as formulation-based approaches.[1]
Co-solvency : This is often the most straightforward and effective next step. By mixing a solvent in which the compound is sparingly soluble with a solvent in which it is more soluble, you can create a system with optimal solvating power.[2] For instance, if your compound shows some solubility in DMF but your reaction requires a less polar medium like toluene, a mixture of the two could be effective.
pH Adjustment : The amino group on the pyridinone ring is basic and can be protonated at acidic pH. This salt formation can dramatically increase aqueous solubility.[3][4] Conversely, in highly basic conditions, other protons in the molecule might be abstracted, also affecting solubility. Determining the pKa of the amino group would be highly beneficial for a targeted pH modification strategy.
Temperature Elevation : For many compounds, solubility increases with temperature. Running the reaction at an elevated temperature, if the reactants and products are stable, can be a simple solution. However, always perform a small-scale test to ensure no degradation occurs.
Use of Surfactants : In aqueous or mixed aqueous/organic systems, surfactants can form micelles that encapsulate the poorly soluble compound, thereby increasing its apparent solubility.[1]
Troubleshooting Guide: Common Scenarios & Solutions
Scenario 1: The compound precipitates out of solution when a co-reactant is added.
Causality : The addition of the co-reactant may be altering the overall polarity of the reaction mixture, reducing the solvating capacity for your pyridinone derivative.
Troubleshooting Steps :
Slower Addition : Add the co-reactant slowly and at a controlled temperature to allow the system to equilibrate.
Pre-dissolve the Co-reactant : If possible, dissolve the co-reactant in a small amount of the same reaction solvent before adding it to the main reaction mixture.
Increase Solvent Volume : A more dilute reaction mixture may prevent precipitation.
Re-evaluate Co-solvent Ratio : You may need to adjust the ratio of your co-solvents to accommodate the properties of the added reactant.
Scenario 2: The reaction is sluggish or incomplete, likely due to poor solubility.
Causality : A significant portion of your starting material is not in solution and therefore unavailable to react.
Troubleshooting Steps :
Particle Size Reduction : Grinding the solid 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one into a finer powder can increase its surface area and improve the dissolution rate.[1][5]
Employ a Phase-Transfer Catalyst (PTC) : If your reaction involves an aqueous phase and an organic phase, a PTC can help shuttle the reactants across the phase boundary.
Sonication : Applying ultrasonic energy can help break up solid aggregates and enhance dissolution.
Consider a Different Synthetic Route : In some cases, it may be more efficient to modify the synthetic strategy to use a more soluble precursor or to carry out the reaction in a different solvent system altogether.
Scenario 3: I need to perform an aqueous reaction, but the compound has very low water solubility.
Causality : The hydrophobic butyl group and the brominated pyridinone core likely dominate the molecule's behavior in water.
Troubleshooting Steps :
pH Modification (Salt Formation) : This is the most potent technique for increasing aqueous solubility for compounds with ionizable groups.[6] Prepare a stock solution of your compound in an acidic aqueous buffer to protonate the amino group.
Use of Co-solvents : Water-miscible organic solvents like ethanol, isopropanol, or DMSO can be used as co-solvents to increase the solubility of organic compounds in aqueous solutions.[7]
Complexation with Cyclodextrins : Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules or parts of molecules in their cavity, thereby increasing their aqueous solubility.[2][8]
Visualizing the Troubleshooting Workflow
Caption: A flowchart for troubleshooting solubility issues.
Advanced Physicochemical Considerations
A deeper understanding of the molecule's intrinsic properties can guide more rational solvent selection and solubility enhancement strategies.
Table 2: Key Physicochemical Parameters and Their Implications
Parameter
Importance
How to Determine/Estimate
pKa
The pH at which the amino group is 50% protonated. Crucial for pH-modification strategies.
Can be predicted using software (e.g., ACD/Labs, ChemAxon) or determined experimentally via potentiometric titration.
LogP
A measure of lipophilicity. Helps in predicting solubility in polar vs. nonpolar solvents.
Can be calculated using software or determined experimentally via shake-flask method (octanol-water partition).
Crystal Polymorphism
Different crystal forms of the same compound can have different solubilities.[9]
Can be investigated using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).
Minimizing debromination side reactions in pyridinone coupling
Executive Summary: The Pyridinone Challenge Coupling reactions involving bromopyridinones (e.g., 3-bromo-2-pyridone or 5-bromo-2-pyridone) are notoriously prone to hydrodehalogenation (debromination), where the C-Br bond...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Pyridinone Challenge
Coupling reactions involving bromopyridinones (e.g., 3-bromo-2-pyridone or 5-bromo-2-pyridone) are notoriously prone to hydrodehalogenation (debromination), where the C-Br bond is replaced by C-H instead of the desired C-C or C-N bond.
This side reaction is driven by the electron-deficient nature of the pyridinone ring, which facilitates the reduction of the oxidative addition intermediate (
). The key to suppressing this pathway is kinetic control : you must accelerate the desired transmetalation and reductive elimination steps to outcompete the slower, but thermodynamically favorable, reduction pathway.
Diagnostic & Triage: Is it Debromination?
Q: How do I distinguish debromination from unreacted starting material or other byproducts?
A: You must confirm the identity of the byproduct using MS and NMR.
Mass Spectrometry: Look for a mass shift of
(loss of Br, gain of H). For a bromopyridinone (MW ~174), the byproduct will be the unsubstituted pyridinone (MW ~95).
NMR Spectroscopy:
Starting Material: Will show distinct shifts for the protons adjacent to the bromine.
Debrominated Product: Will show a new proton signal, often a triplet or doublet of doublets, in the aromatic region where the bromine used to be.
Protodeboronation vs. Debromination:
If you are coupling a Pyridyl Boronic Acid with an Aryl Halide, and you isolate pyridine, that is protodeboronation (breakdown of the nucleophile).
If you are coupling a Bromopyridinone with a Boronic Acid, and you isolate pyridinone, that is hydrodehalogenation (breakdown of the electrophile). This guide focuses on the latter.
Mechanistic Insight: The Competition
The following diagram illustrates the kinetic competition between the desired cross-coupling and the undesired debromination.
Caption: Kinetic competition between the productive Suzuki cycle (Blue/Green) and the destructive hydrodehalogenation pathway (Red). Slow transmetalation exposes the Pd(II) intermediate to hydride sources.
Troubleshooting Guide (FAQs)
Factor 1: The Catalyst & Ligand
Q: I am using Pd(PPh3)4 and getting 30% debromination. What should I change?A:Stop using triphenylphosphine (PPh3).
Why: PPh3 is a relatively weak electron donor. The resulting Pd(II) complex undergoes transmetalation slowly, leaving the intermediate vulnerable to reduction.
Solution: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) like XPhos , SPhos , or RuPhos . These bulky, electron-rich ligands accelerate both transmetalation and reductive elimination, effectively "rushing" the complex through the danger zone before it can be debrominated [1].
Recommendation: Use Pd2(dba)3 + SPhos or a pre-formed catalyst like XPhos Pd G4 .
Factor 2: The Base
Q: Does the choice of base affect debromination?A:Yes, significantly.
Avoid:Alkoxide bases (e.g., NaOEt, NaOtBu, KOtBu) in primary/secondary alcohol solvents. These can undergo
-hydride elimination, generating a Pd-H species directly.
Use:Inorganic Carbonates or Phosphates (e.g., K3PO4 , Cs2CO3 , K2CO3 ). These bases do not possess
-hydrogens and cannot act as hydride donors [2].
Note: If solubility is an issue, use a phase transfer catalyst (TBAB) or add a small amount of water rather than switching to an organic base.
Factor 3: The Solvent
Q: I'm using Ethanol/Toluene. Is this a problem?A:Yes. Primary and secondary alcohols are potent hydride sources.
Why: In the presence of Pd(II), alcohols can be oxidized to aldehydes/ketones, transferring a hydride to the palladium center.
Solution: Switch to Aprotic Polar Solvents .
Best: 1,4-Dioxane, Toluene, or THF.
Water: A small amount of water (e.g., 4:1 ratio) is essential for the Suzuki mechanism (boronate activation) but does not promote debromination the way alcohols do.
Factor 4: Substrate Protection
Q: My pyridinone has a free NH. Does this matter?A:Yes. The free lactam NH (or OH tautomer) can coordinate to the Palladium, poisoning the catalyst and slowing down the cycle.
Impact: A stalled cycle increases the lifetime of the Pd(II)-Ar species, increasing the statistical probability of debromination.
Solution: Protect the nitrogen (e.g., N-Methyl , N-Benzyl ) or the oxygen (O-Benzyl ) before coupling. If protection is impossible, use a higher catalyst loading (5-10 mol%) and a strong ligand like BrettPhos .
Optimized Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of Bromopyridinones
Designed to minimize debromination via rapid transmetalation.
Parameter
Recommendation
Rationale
Catalyst
XPhos Pd G4 (2-5 mol%)
Rapid activation; bulky ligand prevents side reactions.
Alternative
Pd2(dba)3 (2 mol%) + SPhos (4-8 mol%)
SPhos is highly effective for heteroaryl chlorides/bromides.
Solvent
1,4-Dioxane / Water (4:1)
Aprotic organic layer; water activates boronic acid.
Base
K3PO4 (3.0 equiv)
Non-hydride donor; buffers pH effectively.
Temp
80 - 100 °C
High temp favors productive elimination over reduction (usually).
Concentration
0.1 M - 0.2 M
Standard concentration.
Step-by-Step:
Charge a reaction vial with Bromopyridinone (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).
Add XPhos Pd G4 (2-5 mol%).
Seal the vial and evacuate/backfill with Argon (3x). Oxygen promotes homocoupling and catalyst decomposition.
Inject degassed 1,4-Dioxane and Water (4:1 ratio).
Heat to 100 °C for 2–4 hours.
Monitor by LCMS.[1] If debromination >10%, lower temp to 80 °C and ensure solvent is peroxide-free.
Protocol B: C-N Coupling (Buchwald-Hartwig)
For coupling amines to bromopyridinones.
Parameter
Recommendation
Rationale
Catalyst
BrettPhos Pd G4 (2 mol%)
Standard for primary amines; prevents -hydride elimination.
Solvent
t-Amyl Alcohol or Dioxane
Note: t-Amyl alcohol is sterically hindered and less prone to hydride donation than EtOH.
Base
Cs2CO3 (2.0 equiv)
Weak base prevents side reactions common with NaOtBu.
Decision Tree for Troubleshooting
Caption: Step-by-step logic flow to identify and eliminate hydride sources and catalytic bottlenecks.
References
BenchChem. How to avoid debromination in pyridine coupling reactions. (2025).[1][2] Retrieved from
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (2024). Retrieved from
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Retrieved from
Novartis OAK. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. (2024). Retrieved from
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Retrieved from
Optimizing column chromatography conditions for amino-bromo-pyridinones
Status: Online Agent: Senior Application Scientist Subject: Optimization of Column Chromatography Conditions Ticket ID: ABP-OPT-2024 Introduction: The "Sticky" Nature of the Scaffold Welcome to the technical support hub....
Welcome to the technical support hub. You are likely here because your amino-bromo-pyridinone is streaking, tailing, or precipitating on your column.
The Root Cause:
This scaffold presents a "perfect storm" for chromatography challenges:
The Pyridinone Core: Highly polar and capable of tautomerism (lactam-lactim), leading to poor solubility in non-polar solvents.
The Amino Group: Acts as a basic motif that interacts strongly with acidic silanols (
) on standard silica gel via cation-exchange mechanisms.[1]
The Bromo Substituent: Increases lipophilicity but does not sufficiently offset the polarity of the core, often resulting in "brick dust" solubility—insoluble in hexanes, sparingly soluble in DCM.
The following modules provide the standard operating procedures (SOPs) to resolve these issues.
Module 1: Stationary Phase Selection
User Question: "I'm using standard flash silica (40-63 µm). My compound elutes as a broad smear from 10% to 50% MeOH. What should I change?"
Technical Diagnosis:
Standard irregular silica has a high concentration of acidic silanols (pKa ~4.5). Your basic amino group becomes protonated and "sticks" to these sites.
Recommended Solutions
Stationary Phase
Suitability
Mechanism of Action
Recommendation Level
Amine-Functionalized Silica ()
High
The bonded amine surface creates a basic environment, suppressing silanol activity and preventing the analyte's amine from ionizing.
Primary Choice
C18 (Reverse Phase)
High
Relies on hydrophobic interaction. The bromo-group provides excellent retention, while the polar core remains soluble in the aqueous mobile phase.
Excellent Alternative
Spherical "High-Performance" Silica
Medium
Lower metal content and uniform particle size reduce active sites, but still requires mobile phase modifiers (see Module 2).
Fallback
Standard Irregular Silica
Low
High acidity causes severe tailing. Requires aggressive mobile phase modification.
Avoid if possible
Module 2: Mobile Phase Engineering
User Question: "I cannot use amine-silica due to cost. How do I fix the streaking on standard silica?"
Technical Diagnosis:
You must suppress the ionization of the amino group or competitively block the silanol sites.
Protocol A: The "Magic Mixture" (Normal Phase)
Do not use straight DCM/MeOH. The high methanol concentration required to move the compound will dissolve silica and cause precipitation.
or TEA) competes for the acidic silanol sites. By blocking these sites, your amino-bromo-pyridinone can partition based on polarity rather than ionic attraction.
Protocol B: Reverse Phase Strategy (C18)
Ideal for scale-up and highly polar derivatives.
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic pH stability).
Mobile Phase B: Acetonitrile (ACN).
Gradient: 5% B to 95% B.
Expert Insight: The Bromo-substituent is lipophilic. In Reverse Phase, this halogen provides the necessary "anchor" to the C18 chains, allowing for sharp separation from non-brominated impurities.
Module 3: Sample Loading & Solubility
User Question: "My compound dissolves in hot DMSO but crashes out when I inject it onto the DCM column. What is the correct loading technique?"
Technical Diagnosis:
Liquid loading with strong solvents (DMSO/DMF) onto a Normal Phase column causes the "Solvent Mismatch Effect." The compound precipitates instantly when it hits the non-polar mobile phase, causing high backpressure and band broadening.
The "Dry Loading" Protocol
This is the only recommended method for sparingly soluble amino-pyridinones.
Dissolution: Dissolve crude material in the minimum amount of strong solvent (THF, Acetone, or MeOH/DCM).
Adsorption: Add Celite 545 or Silica Gel (ratio 1:2 compound to sorbent).
Evaporation: Rotovap to complete dryness. You should have a free-flowing powder.
Loading: Pack this powder into a solid load cartridge or pour it on top of the column bed.
Module 4: Workflow Logic & Troubleshooting
Visualizing the Decision Process
Use this logic flow to determine your purification strategy.
Caption: Decision matrix for selecting phase and loading techniques based on solubility profiles.
Mechanism of Tailing (Visualized)
Caption: Mechanistic view of how amine modifiers prevent tailing by blocking acidic silanol sites.
FAQ: Common Troubleshooting Scenarios
Q1: I see two spots on TLC, but they merge into one broad peak on the column.
Cause: This is likely "fronting" due to column overload or "tailing" due to silanol interactions.
Fix: Reduce sample load to <1% of silica mass. Switch to a gradient of DCM to 10% (MeOH:NH4OH 9:1) . The ammonia will sharpen the peaks, often resolving the two spots.
Q2: My compound turned yellow/brown on the column.
Cause: Pyridinones can be sensitive to oxidation or light. Silica gel can catalyze oxidation in air.
Fix: Wrap the column in aluminum foil (light protection). Flush the column with Nitrogen before running. Elute quickly using a steeper gradient.
Q3: Can I use Acetone instead of Methanol?
Answer: Yes. Acetone is more selective and less likely to dissolve silica gel than methanol. However, it is aprotic. You must still add a basic modifier (TEA) to the mobile phase to suppress silanol activity.
References
Teledyne ISCO. (2012). Flash Chromatography Guide: Purification of Basic Compounds. Teledyne ISCO Application Notes.[2][3] Link
SiliCycle. (n.d.). SiliaBond Amine: Application in Normal Phase Chromatography. SiliCycle Technical Documentation. Link
Kirkland, J. J., et al. (1997).[4] Effect of silanol groups on the separation of basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 762(1-2), 97-112.[4] Link
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[5] Department of Chemistry. Link
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Status: Online
Agent: Senior Application Scientist
Topic: Troubleshooting Low Reactivity of 5-Amino Groups (Pyrazoles, Imidazoles, Thiazoles)
Ticket ID: #STERIC-5-NH2[1]
Executive Summary
The "5-amino" position on 1,2-azole scaffolds (e.g., 5-aminopyrazoles, 5-aminoisoxazoles) presents a unique dual-challenge in medicinal chemistry. It is often deactivated by the electron-withdrawing nature of the heterocycle (electronic effect) and physically blocked by substituents at the N1 and C4 positions (steric effect).
This guide provides a tiered troubleshooting protocol for forcing reactivity in acylation, alkylation, and cross-coupling reactions.
Module 1: Acylation & Amide Formation
User Issue: “Standard acylation (Acid Chloride + TEA + DCM) yields <10% product. Starting material remains.”
Root Cause Analysis
The nucleophilicity of the 5-amino group is drastically reduced by:
Resonance delocalization of the nitrogen lone pair into the heteroaromatic ring.
Steric crowding from the N1-substituent (e.g., tert-butyl, phenyl) and C4-substituent.[1]
Troubleshooting Protocol
Tier 1: The "Force" Method (Thermal/Microwave)
If standard conditions fail, switch to high-energy input with a nucleophilic catalyst.[1]
Conditions: Microwave irradiation at 100–120 °C for 30 mins.
Why it works: Pyridine acts as a proton sponge; DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric blocking than the acid chloride itself.
Tier 2: The "Anion" Method (Deprotonation)
WARNING: Only for substrates without base-sensitive groups (esters, nitriles).[1]
Concept: Convert the weak neutral amine nucleophile (
) into a potent amide anion ().
Protocol:
Dissolve amine in dry THF under
.
Cool to 0 °C. Add NaH (60% dispersion, 2.0 equiv) or LiHMDS (1.1 equiv) .
Self-Validation: If the solution does not turn slightly yellow/orange upon base addition, deprotonation may be incomplete.[1]
Decision Logic: Acylation Workflow
Module 2: Reductive Amination
User Issue: “Ketone + Amine + NaBH(OAc)3 yields no product. I only see unreacted ketone.”[1]
Root Cause Analysis
Sterically hindered amines fail to attack the carbonyl carbon to form the imine intermediate .[1] Without the imine, the reducing agent (borohydride) has nothing to reduce except the ketone itself (to an alcohol).[1]
The Solution: Titanium(IV) Isopropoxide
You must force imine formation using a strong Lewis acid and water scavenger before adding the reducing agent.[2]
Step-by-Step Protocol
Imine Formation (The Critical Step):
Mix Amine (1.0 equiv) and Ketone (1.1 equiv) in neat Ti(OiPr)4 (2.0 equiv).[1]
Lewis acid activates carbonyl & scavenges water.[1]
Module 3: Buchwald-Hartwig Cross-Coupling
User Issue: “Pd-catalyzed coupling with aryl halides fails. Catalyst dies immediately.”
Root Cause Analysis
Primary amino-heterocycles (like 5-aminopyrazoles) are challenging coupling partners because:
They can coordinate to Pd(II) acting as a poison.[1]
The reductive elimination step is slow due to steric bulk.[1]
Catalyst & Ligand Engineering
You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) designed to create a "pocket" for the substrate while preventing catalyst deactivation.[1]
Recommended Systems
Component
Recommendation
Why?
Ligand
BrettPhos or tBuBrettPhos
Large steric bulk promotes reductive elimination; electron-richness facilitates oxidative addition.[1]
Pre-catalyst
Pd-PEPPSI-IPr or BrettPhos Pd G4
Avoids the induction period of Pd(OAc)2; stabilizes the active Pd(0) species.
Base
LiHMDS or NaOtBu
Strong bases are usually required.[1] If base-sensitive, try Cs2CO3 .
Solvent: 1,4-Dioxane or t-Amyl Alcohol (degassed).
Temp: 100 °C (sealed vial).
Mechanism Visualization
FAQs
Q: Can I use nucleophilic aromatic substitution (SNAr) instead of Buchwald?A: Only if your electrophile is extremely electron-deficient (e.g., 2-chloro-4-nitropyridine).[1] For standard aryl chlorides, the 5-amino group is not nucleophilic enough to overcome the energy barrier without metal catalysis.[1]
Q: Why does my reaction turn black and fail?A: "Pd Black" formation indicates catalyst decomposition.[1] This usually happens because the oxidative addition step failed or the ligand dissociated.[1] Solution: Switch to a G3/G4 precatalyst (which ensures 1:1 L:Pd ratio) and ensure strict oxygen-free conditions.[1]
Q: My product is stuck in the Titanium emulsion during workup. How do I get it out?A: Do not just use water. Use a solution of Rochelle's Salt (Potassium Sodium Tartrate) or 10% Citric Acid.[1] Stir vigorously for 30 minutes until two clear layers form. The tartrate chelates the Titanium.[1]
References
Buchwald-Hartwig Amination with Hindered Amines
Maiti, D., & Buchwald, S. L. (2009).[1] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. Journal of the American Chemical Society.[1][5]
(Context: Ligand design principles for hindered substrates).[1]
Titanium(IV)
Mattson, R. J., et al. (1990).[1][6] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1][6] The Journal of Organic Chemistry.
Removing regioisomeric impurities from 1-butyl-pyridin-2-one synthesis
This is a technical support guide designed for the synthesis and purification of 1-butylpyridin-2-one. The Core Challenge: Ambident Nucleophilicity The synthesis of 1-butylpyridin-2-one (N-isomer) involves the alkylation...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide designed for the synthesis and purification of 1-butylpyridin-2-one.
The Core Challenge: Ambident Nucleophilicity
The synthesis of 1-butylpyridin-2-one (N-isomer) involves the alkylation of 2-pyridone.[1] This reaction is complicated by the ambident nature of the pyridone anion, which can react at either the Nitrogen (desired) or the Oxygen (undesired).
Impurity: 2-butoxypyridine (Kinetically favored O-imidate/ether under certain conditions).[1]
The ratio of N- vs. O-alkylation is governed by the Hard and Soft Acids and Bases (HSAB) theory and solvent effects.[1] Understanding this mechanism is the first step to prevention.[1]
Mechanism & Pathway Logic
The following diagram illustrates the bifurcation point where reaction conditions dictate the product ratio.
Figure 1: Reaction pathway showing the divergence between N-alkylation (Lactam) and O-alkylation (Imidate) based on reaction conditions.
Module 1: Synthesis Optimization (Prevention)
To minimize the formation of 2-butoxypyridine upstream, you must align your conditions with "Soft" nucleophilicity.[1]
Protocol Parameters
Parameter
Recommended Condition
Scientific Rationale (HSAB & Solvation)
Alkylating Agent
n-Butyl Iodide (or Bromide)
Iodide is a "soft" leaving group, favoring attack by the "soft" Nitrogen center.[1][2] Avoid Butyl Tosylate or Sulfate (Hard), which favor Oxygen attack.
Base
or
Alkali metal cations (K+, Cs+) stabilize the N-alkylation transition state.[1] Avoid Silver () , which complexes with Nitrogen and forces O-alkylation.[1]
Solvent
DMF or DMSO
Polar aprotic solvents solvate the cation, leaving the anion "naked" and promoting thermodynamic control (N-alkylation).[1]
Temperature
60°C - 80°C
Higher temperatures generally favor the thermodynamically more stable N-isomer (Lactam) over the O-isomer.[1]
Critical Warning: Do not use silver salts (
, ).[1] Silver coordinates tightly to the pyridine nitrogen lone pair, blocking it and exclusively directing alkylation to the oxygen.[1]
Module 2: Purification & Remediation (The Fix)
If your crude LC-MS or NMR shows significant O-isomer (typically 5-15% even under optimized conditions), use the Hydrolytic Wash Method .[1] This relies on the chemical instability of imidates (O-isomer) compared to amides (N-isomer).[1]
Method A: The "Acid Wash" (Recommended)
This is a self-validating purification method.[1] The O-isomer is an imidate ester, which is acid-labile.[1] The N-isomer is a cyclic amide (lactam), which is stable to dilute acid.[1]
Step-by-Step Protocol:
Dissolution: Dissolve the crude reaction mixture in an organic solvent (Ethyl Acetate or DCM).
Hydrolysis: Wash the organic layer with 1M HCl (aq).[1] Shake vigorously for 5–10 minutes.
Mechanism:[1][3][4][5][6][7] The acid hydrolyzes 2-butoxypyridine back into 2-pyridone (water soluble) and butanol .[1]
Stability:[1] The 1-butylpyridin-2-one remains intact in the organic layer.[1]
Separation: Separate the layers.
Aqueous Layer:[1] Contains hydrolyzed impurity (2-pyridone) and salts.[1][7] Discard.
If Method A is not suitable (e.g., acid-sensitive functional groups elsewhere on the butyl chain), exploit the polarity difference.[1]
Compound
Relative Polarity
TLC Behavior (Normal Phase)
2-butoxypyridine (Impurity)
Low (Ether-like)
High Rf (Elutes first)
1-butylpyridin-2-one (Product)
High (Amide-like)
Low Rf (Elutes second)
Mobile Phase Tip: Use a gradient of Hexanes:Ethyl Acetate. The O-isomer will elute in low polarity (e.g., 10% EtOAc), while the N-isomer often requires 50-80% EtOAc or even MeOH doping.[1]
Purification Logic Diagram
Figure 2: Workflow for the chemical removal of regioisomeric impurities via selective acid hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why does my LC-MS show a peak with the same mass but different retention time?A: This is the definitive signature of the O-isomer (2-butoxypyridine).[1] It has the exact same molecular weight (Regioisomer) but is significantly less polar.[1] On a Reverse Phase (C18) column, the N-isomer (more polar) usually elutes earlier, while the O-isomer (more lipophilic) elutes later.[1] Note that this is the opposite order of Normal Phase TLC.
Q2: Can I use Sodium Hydride (NaH) as a base?A: Yes. NaH in THF or DMF is excellent for this reaction.[1] It ensures complete deprotonation.[1] However, ensure the reaction is kept anhydrous. The sodium cation (
) is "harder" than Cesium (), but in DMF, it still predominantly favors N-alkylation due to solvent separation of the ion pair.
Q3: I tried the HCl wash, but my yield dropped significantly. Why?A: You likely used acid that was too concentrated or heated it too vigorously.[1] While the lactam ring is stable, extreme conditions (boiling 6M HCl) can eventually hydrolyze it.[1] Use 1M HCl at room temperature.[1] Also, ensure your product (1-butylpyridin-2-one) was not pulled into the aqueous layer; if the butyl chain is too short (e.g., methyl/ethyl), the N-isomer becomes water-soluble.[1] For butyl, it should remain organic, but re-extract the aqueous layer with DCM to be safe.
Q4: How do I distinguish the isomers by NMR?A:
1-butylpyridin-2-one (N-isomer): Look for the C=O carbonyl carbon in
NMR around 160-165 ppm .[1] In NMR, the protons adjacent to Nitrogen () typically appear around 3.9 - 4.0 ppm .[1]
2-butoxypyridine (O-isomer): The Carbon attached to Oxygen (
) appears at a lower field (higher ppm) in .[1] In NMR, the protons are more deshielded, typically appearing around 4.3 - 4.4 ppm .[1]
References
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.).[1] Springer.[1] (See Chapter on Ambident Nucleophiles and HSAB theory).
Chung, N. M., et al. (2002).[1] "Mechanism of Alkylation of 2-Pyridone." Journal of Organic Chemistry.
Sibi, M. P. (1990).[1] "Chemistry of 2-Pyridones: Synthesis and Biological Activity."[1] Aldrichimica Acta.[1]
Pearson, R. G. (1963).[1] "Hard and Soft Acids and Bases."[1][2] Journal of the American Chemical Society.[1]
PubChem Compound Summary. (2025). "2-Butoxypyridine (CID 95701) vs 1-Butyl-2-pyridone."[1] National Library of Medicine.[1]
Solvent selection for optimal crystallization of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one
Welcome to the technical support guide for the optimal crystallization of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one. This document provides in-depth troubleshooting advice and frequently asked questions to assist...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the optimal crystallization of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high-purity crystalline material. The guidance herein is based on established principles of crystallization for polar, hydrogen-bonding organic molecules.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific experimental challenges you may encounter during the crystallization of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one.
Question 1: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
Answer:
This is a common issue indicating that the solvent is too non-polar for your compound. The molecular structure of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one contains several polar functional groups (an amino group, a carbonyl group, and the polar pyridinone ring) that can participate in hydrogen bonding.[1][2] Therefore, it requires a solvent with complementary polarity.
Troubleshooting Steps:
Re-evaluate Solvent Choice: The principle of "like dissolves like" is fundamental in solvent selection.[3][4] Your compound is polar, so you should select a polar solvent. If you started with a non-polar solvent like hexane or toluene, you will likely see poor solubility.
Increase Solvent Polarity: Switch to a more polar solvent. Good starting points for a molecule with these functional groups would be alcohols (like ethanol or methanol) or ethyl acetate.[1]
Consider a Mixed Solvent System: If a single solvent doesn't provide the ideal solubility profile (highly soluble when hot, poorly soluble when cold), a mixed solvent system is an excellent alternative.[5] You would dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., methanol or acetone) at an elevated temperature. Then, you would slowly add a "poor" or "anti-solvent" (in which it is poorly soluble, e.g., water or hexane) until the solution becomes slightly cloudy (the saturation point).[6] Gentle heating to clarify the solution, followed by slow cooling, can yield excellent crystals.
Question 2: Upon cooling, my compound "oils out" instead of forming crystals. How can I prevent this?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens under a few conditions:
The boiling point of the solvent is higher than the melting point of the compound.[7]
High concentrations of impurities are present, which can depress the melting point of your compound.[7]
The solubility of the compound in the chosen solvent is too high.[8]
Troubleshooting Steps:
Slow Down the Cooling Process: This is the most critical parameter. Rapid cooling encourages precipitation rather than crystallization. Allow the hot, saturated solution to cool to room temperature slowly on a benchtop, insulated from the cold surface with a few paper towels or a cork ring.[9] Only after it has reached room temperature should you consider further cooling in an ice bath.
Add More Solvent: If the solution is too concentrated, the compound may become supersaturated too quickly. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and then attempt to cool it slowly again.[9]
Change Solvents: Select a solvent with a lower boiling point.[1] For instance, if you are using toluene (b.p. 111 °C), consider switching to ethyl acetate (b.p. 77 °C) or ethanol (b.p. 78 °C).[1]
Use a Mixed Solvent System: A mixed solvent system can sometimes mitigate oiling out by providing a more finely tuned solubility environment.
Question 3: The solution has cooled, but no crystals have formed. What is the problem?
Answer:
The absence of crystals upon cooling usually points to one of two scenarios: either the solution is not sufficiently saturated, or the nucleation process has not initiated.[9]
Troubleshooting Steps:
Induce Nucleation:
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[10] The microscopic scratches on the glass provide nucleation sites for crystal growth.
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. A "seed crystal" provides a template for further crystal growth.[10]
Evaporation: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid on the rod. Re-introduce this rod into the solution to seed crystallization.[10]
Increase Concentration: If nucleation techniques fail, it is likely that you used too much solvent.[9] Gently heat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool slowly again.
Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice-water bath to further decrease the solubility of your compound.
Troubleshooting Decision Workflow
Here is a visual guide to troubleshooting common crystallization problems.
Caption: A decision tree for troubleshooting common crystallization issues.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for selecting a solvent for 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one?
The ideal solvent for crystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[3][11] The molecular structure of your compound possesses several key features that guide solvent selection:
Hydrogen Bond Donors/Acceptors: The primary amine (-NH2) is a hydrogen bond donor, while the carbonyl (C=O) group and the nitrogen in the pyridinone ring are hydrogen bond acceptors.[2] This suggests that solvents capable of hydrogen bonding, such as alcohols (ethanol, methanol) or water, could be effective.[1][12]
Polarity: The presence of N-H, C=O, and C-Br bonds imparts significant polarity to the molecule. Therefore, polar solvents are required to dissolve it effectively.[3][5]
Non-polar Moiety: The butyl group (-C4H9) provides a non-polar region. This might allow for some solubility in moderately polar solvents like ethyl acetate or acetone.[3]
A systematic approach involves screening a range of solvents with varying polarities.
Q2: Which solvents are good starting points for screening?
Based on the analysis above, a good initial screen would include solvents from different polarity classes.
Solvent
Boiling Point (°C)
Polarity
Comments
Water
100
Very High
May be a good choice if the compound has sufficient H-bonding capability.[1]
Methanol
65
High
A polar protic solvent, often good for polar compounds.[1][3]
Ethanol
78
High
Similar to methanol, but less volatile. A very common and effective recrystallization solvent.[1][6]
Acetone
56
Medium-High
A good polar aprotic solvent, but its low boiling point can be a drawback.[1][3]
Ethyl Acetate
77
Medium
An excellent solvent that often provides a good balance of solubility.[3][4]
Toluene
111
Low
Generally too non-polar, but could be useful as an anti-solvent in a mixed system.[1]
Hexane
69
Very Low
Unlikely to be a good primary solvent, but a common choice for an anti-solvent.[1]
Q3: How do I perform a systematic solvent screen?
A small-scale, systematic approach is the most efficient way to identify the optimal solvent or solvent system.
Preparation: Place approximately 10-20 mg of your crude 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one into several small test tubes.
Room Temperature Test: To each tube, add a different candidate solvent dropwise (e.g., ethanol, ethyl acetate, water, toluene). Start with about 0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary crystallization solvent because recovery will be poor.[13]
Hot Solubility Test: For the solvents in which the compound was insoluble at room temperature, heat the test tubes in a water or sand bath. Add more solvent in small portions until the compound just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume at its boiling point.
Cooling Test: Remove the tubes that formed a clear solution from the heat and allow them to cool slowly to room temperature. Observe for crystal formation.
Ice Bath Test: If no crystals form at room temperature, place the tubes in an ice bath for 15-20 minutes.
Evaluation: The best solvent is the one that dissolves the compound when hot but yields a large amount of crystalline solid upon cooling.
Solvent Selection Workflow
This diagram illustrates the logical flow for selecting an appropriate crystallization solvent.
Technical Guide: 1H NMR Characterization of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one
Executive Summary & Application Scope 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one is a specialized heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of P2X3 receptor antagonists and tyrosi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Scope
5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one is a specialized heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of P2X3 receptor antagonists and tyrosine kinase inhibitors. Its structural integrity is defined by three critical features: the 2-pyridone core , the regioselective N-alkylation (butyl group), and the orthogonal functionalization (3-bromo, 5-amino).
This guide provides a comparative analysis of 1H NMR characterization techniques, focusing on the critical differentiation between the desired N-alkylated product and the thermodynamic O-alkylated impurity (2-butoxypyridine derivative).
Core Characterization Challenges
Regioisomer Differentiation: Distinguishing N-butyl (lactam) from O-butyl (lactim) isomers.
Proton Assignment: Correctly assigning the isolated aromatic protons (H4 and H6) influenced by competing shielding (Amino) and deshielding (Bromo/Carbonyl) effects.[1]
Solvent Effects: Managing the exchangeable amino protons (-NH2) for accurate integration.
Comparative Analysis: N- vs. O-Alkylation
The most critical performance metric for the characterization of this compound is the validation of regioselectivity. Alkylation of 5-amino-3-bromo-2-pyridone can occur at the Nitrogen (kinetic/thermodynamic preference under specific conditions) or the Oxygen.
Spectral Distinction Matrix
The following table compares the characteristic 1H NMR shifts (in DMSO-d6) for the target compound versus its O-alkyl isomer.
Feature
Target: N-Butyl Isomer (Pyridone)
Alternative: O-Butyl Isomer (Pyridine)
Mechanistic Insight
Alkylene (-CH2-) Shift
3.80 – 4.00 ppm (Triplet)
4.30 – 4.50 ppm (Triplet)
Oxygen is more electronegative than Nitrogen, causing a significant downfield shift (~0.5 ppm) in the O-isomer.
Ring Proton H6
7.20 – 7.60 ppm
7.80 – 8.20 ppm
In the N-alkyl form, H6 is adjacent to the lactam nitrogen, which shields it relative to the pyridine nitrogen in the O-isomer.[1]
) often leads to broad or invisible signals due to quadrupole broadening and rapid exchange.[1] DMSO forms strong hydrogen bonds, stabilizing the amino protons and sharpening the signal.[1]
Clarification: If the solution is cloudy (common with inorganic salts from synthesis), filter through a cotton plug into the NMR tube.[1]
B. Acquisition Parameters (Standard 400 MHz)
Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.
Relaxation Delay (D1): Set to 2.0 seconds . The isolated aromatic protons (H4, H6) have longer T1 relaxation times; a short D1 will reduce their integral accuracy.[1]
Scans (NS): Minimum 16, recommended 64 for detection of minor O-alkyl impurities (<1%).[1]
Use only if recovering sample for further synthesis.[1]
MeOD
None. Exchanges with D (disappears).
Moderate.
Useful only to confirm exchangeable protons (H-D exchange).
References
Regioselectivity in Pyridone Alkylation: N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[1] Bioorg.[1] Med. Chem. Lett. (2013).[1]
General Pyridone NMR Data: Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian J. Chem. (2016).[1]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one. Designed for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of fragments to explain the causal mechanisms behind bond cleavages. We will compare fragmentation behaviors under different ionization techniques, provide a robust experimental protocol for data acquisition, and contextualize the mass spectrometric data with other analytical methods.
Introduction: The Imperative for Structural Elucidation
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one represents a class of substituted pyridinones with significant potential as scaffolds in medicinal chemistry. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight from minimal sample quantities.[1] Understanding the fragmentation signature of a molecule is not merely an academic exercise; it is crucial for metabolite identification, impurity profiling, and quality control. This guide synthesizes fundamental principles of mass spectrometry to predict the fragmentation pathways of the title compound, providing a predictive framework for its identification and characterization.
Deconstructing the Molecule: A Predictive Analysis
The fragmentation behavior of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one is governed by the interplay of its constituent functional groups: the pyridinone core, the N-butyl chain, the bromo substituent, and the amino group. The molecular formula is C₉H₁₃BrN₂O, with a monoisotopic mass of 244.0211 Da.
N-Butyl Chain : The alkyl chain is a prime site for initial fragmentation. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a highly favored pathway due to the stabilization of the resulting cation by the nitrogen's lone pair.[2][3] We can predict the loss of a propyl radical. Furthermore, alkyl chains containing a γ-hydrogen relative to a carbonyl or heteroatom can undergo a McLafferty rearrangement.[3][4]
Bromine Substituent : The presence of bromine is a powerful diagnostic tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[5] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M and M+2) of roughly equal intensity.[5][6] The C-Br bond is also a potential cleavage site, leading to the loss of a bromine radical.[7]
Pyridinone Ring : This heterocyclic core is relatively stable but can undergo characteristic fragmentations. A common pathway for pyridones and related structures is the neutral loss of carbon monoxide (CO, 28 Da).[8][9]
Amino Group : The amino group influences the molecule's basicity, making it an excellent candidate for soft ionization techniques like Electrospray Ionization (ESI) by readily accepting a proton. The presence of two nitrogen atoms dictates that the molecule will have an even nominal molecular weight, adhering to the Nitrogen Rule.[4]
Predicted Fragmentation under Electron Ionization (EI)
Electron Ionization (EI) is a "hard" ionization technique that imparts significant internal energy into the molecule, leading to extensive and reproducible fragmentation.[10] The initial event is the removal of an electron to form a radical cation (M•⁺).
Key predicted fragmentation pathways include:
Alpha-Cleavage : The most favorable initial cleavage is predicted to be the C-C bond beta to the ring nitrogen. This results in the loss of a propyl radical (•C₃H₇, 43 Da) to form a highly stable, resonance-delocalized cation at m/z 201/203 . This is often the base peak in the spectrum of N-alkyl compounds.[11]
McLafferty Rearrangement : The N-butyl group has hydrogens on the gamma-carbon relative to the ring's carbonyl group. A six-membered transition state can facilitate the transfer of a γ-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral butene molecule (C₄H₈, 56 Da). This produces a new radical cation at m/z 188/190 .[3]
Loss of Bromine Radical : Direct cleavage of the C-Br bond results in the loss of a •Br radical (79/81 Da), yielding an ion at m/z 165 .
Ring Fragmentation : The pyridinone ring itself can fragment, most commonly through the loss of a neutral CO molecule (28 Da). This can occur after initial fragmentation events. For example, the ion at m/z 201/203 could lose CO to produce a fragment at m/z 173/175 .
Butyl Cation Formation : A simple cleavage of the N-C bond can produce a butyl cation ([C₄H₉]⁺) at m/z 57 . This is a very common and stable fragment in the mass spectra of butyl-containing compounds.[6]
Visualizing EI Fragmentation
Caption: Predicted Electron Ionization (EI) fragmentation pathways.
Summary of Predicted EI Fragments
Predicted m/z
Ion Formula
Fragmentation Pathway
Predicted Abundance
244/246
[C₉H₁₃BrN₂O]•⁺
Molecular Ion (M•⁺)
Moderate
201/203
[C₆H₈BrN₂O]⁺
α-cleavage: Loss of propyl radical (•C₃H₇)
High (Base Peak)
188/190
[C₅H₅BrN₂O]•⁺
McLafferty Rearrangement: Loss of butene (C₄H₈)
Moderate
173/175
[C₅H₈BrN₂]⁺
Loss of CO from m/z 201/203
Moderate to Low
165
[C₉H₁₃N₂O]⁺
Loss of bromine radical (•Br)
Moderate
57
[C₄H₉]⁺
Formation of butyl cation
High
Predicted Fragmentation under ESI-MS/MS
Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, for basic compounds like this one.[10] These even-electron ions are relatively stable and require activation, usually through collision-induced dissociation (CID), to induce fragmentation.[12][13] The fragmentation of even-electron ions primarily involves the loss of stable, neutral molecules.
The precursor ion for MS/MS analysis will be the protonated molecule at m/z 245/247 .
Key predicted CID fragmentation pathways include:
Loss of Butene : The most common fragmentation for protonated N-alkyl compounds is the loss of the corresponding alkene. Here, the loss of neutral butene (C₄H₈, 56 Da) from the precursor ion is highly probable, resulting in a product ion at m/z 189/191 .
Loss of Ammonia/HBr : The loss of small neutral molecules such as ammonia (NH₃, 17 Da) from the amino group or hydrogen bromide (HBr, 80/82 Da) are also possible fragmentation channels.
Sequential Losses : The primary fragment ion at m/z 189/191 can undergo further fragmentation, such as the loss of CO (28 Da) to yield an ion at m/z 161/163 .
Visualizing ESI-CID Fragmentation
Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.
Comparison with Alternative Analytical Techniques
While MS provides invaluable molecular weight and connectivity information, a comprehensive structural elucidation relies on complementary techniques.
Technique
Information Provided
Comparison to MS
Mass Spectrometry (MS)
Precise mass, molecular formula, and structural information from fragmentation patterns.
Unmatched sensitivity for determining molecular weight and formula. Fragmentation is key for identifying substructures.
NMR Spectroscopy
Detailed map of the carbon-hydrogen framework, including connectivity (¹H-¹H COSY), carbon types (¹³C), and atom proximity (NOESY).
Provides the definitive, unambiguous atom-by-atom connectivity and stereochemistry, which MS can only infer. Less sensitive than MS and requires more sample.
Infrared (IR) Spectroscopy
Identifies specific functional groups present in the molecule (e.g., C=O, N-H, C-Br) based on their vibrational frequencies.
Confirms the presence of key functional groups predicted by the molecular formula from MS. It does not provide information on the overall molecular structure or connectivity.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a self-validating system for the analysis of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one using a standard Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) Mass Spectrometer.
Step-by-Step Methodology
Sample Preparation :
Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL to create a stock solution.
Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL. The use of an acidic modifier like formic acid is crucial for promoting protonation in positive ion mode ESI.[14][15]
Liquid Chromatography :
Column : C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Mobile Phase A : 0.1% Formic Acid in Water.
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
Gradient : Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
MS Scan : Acquire spectra from m/z 50-500 to identify the protonated precursor ion ([M+H]⁺ at m/z 245/247).
Auto MS/MS : Set up a data-dependent acquisition to trigger fragmentation. Select the top 3 most intense ions from the MS scan for CID. Set an exclusion window after two spectra to allow for detection of lower abundance ions.
Collision Energy : Apply a collision energy ramp (e.g., 10-40 eV) to ensure a wide range of fragments are generated.
Experimental Workflow Diagram
Caption: General workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometric fragmentation of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one is predicted to be rich with structural information. The characteristic bromine isotope pattern provides an immediate confirmation of the halogen's presence. Under EI, the fragmentation will likely be dominated by alpha-cleavage of the N-butyl chain (loss of •C₃H₇) and the formation of a butyl cation (m/z 57). Under ESI-MS/MS, the primary fragmentation of the protonated molecule is expected to be the neutral loss of butene. By combining these predicted fragmentation patterns with high-resolution mass measurements and complementary analytical data, researchers can achieve confident structural confirmation of this and related pyridinone compounds.
References
Kazdan, E. M., et al. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)
ResearchGate. (n.d.).
Journal of the Chemical Society B. (1969). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. RSC Publishing.
Hesse, M., et al. (2008). The Main Fragmentation Reactions of Organic Compounds. In Mass Spectrometry.
PubMed. (2014).
BenchChem. (n.d.). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
ACS Publications. (2001). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment.
PMC. (2021).
ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions.
Journal of Chinese Mass Spectrometry Society. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors.
eGyanKosh. (n.d.).
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
BenchChem. (n.d.). Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 1-Bromo-4-ethoxy-2,2-dimethylbutane and a Structural Analog.
ResearchGate. (n.d.). ESI response of aniline and 4-aminopyridine in presence of different, pH-modifying electrolytes.
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
SciSpace. (2017).
International Journal of ChemTech Research. (2012).
YouTube. (2023).
MDPI. (2025). Furan Dissociation Induced by Collisions with H 3 + and C + Ions.
Fiveable. (n.d.).
Chemistry LibreTexts. (2023).
ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
Wikipedia. (n.d.).
Semantic Scholar. (2019).
YouTube. (2017). 13.
Universidad de Guanajuato. (n.d.).
Taylor & Francis. (n.d.).
Scribd. (n.d.). Fragmentation | PDF | Chemistry | Chemical Compounds.
PubMed. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism.
PubMed. (2008).
ResearchGate. (2003). (PDF) ESI-MS/MS analysis of underivatised amino acids: A new tool for the diagnosis of inherited disorders of amino acid metabolism.
PMC. (2016).
NIST. (n.d.).
ThermoFisher. (n.d.). Mass spectrometry core essentials handbook.
Frontiers. (2018).
eLife. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes.
Comparing reactivity of 3-bromo vs 3-iodo pyridinone derivatives
Topic: Comparing Reactivity of 3-Bromo vs. 3-Iodo Pyridinone Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary: The Halo...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparing Reactivity of 3-Bromo vs. 3-Iodo Pyridinone Derivatives
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Halogen Dilemma
In the design of kinase inhibitors and fragments for drug discovery, the 2-pyridone scaffold is ubiquitous (e.g., Perampanel, Pirfenidone). The choice between 3-bromo-2-pyridone and 3-iodo-2-pyridone is rarely arbitrary; it dictates the synthetic strategy, cost structure, and success rate of downstream functionalization.
3-Bromo-2-pyridone: The "Workhorse." High stability, lower cost, and sufficient reactivity for standard couplings. It is the preferred starting material for early-stage scale-up but often requires elevated temperatures (
C) or specialized ligands for difficult couplings.
3-Iodo-2-pyridone: The "Sniper." Significantly higher reactivity due to the weaker C-I bond. It is essential for coupling with sterically hindered partners, conducting reactions at mild temperatures (RT to
C), or performing selective sequential couplings in poly-halogenated systems.
Mechanistic Foundation & Electronic Landscape
Bond Dissociation Energy (BDE) & Oxidative Addition
The primary differentiator is the rate of oxidative addition to Pd(0), which is the rate-determining step in most cross-coupling cycles.
C-I Bond (~65 kcal/mol): Weak and long. Oxidative addition is rapid and often reversible.
C-Br Bond (~81 kcal/mol): Stronger. Oxidative addition is slower, requiring higher activation energy (heat) or electron-rich ligands (e.g., phosphines like XPhos, SPhos) to facilitate the process.
The Tautomerism Factor
Pyridinones exist in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.
Impact on Reactivity: The 3-position is electron-rich (ortho to the electron-donating nitrogen/oxygen). However, the presence of the acidic N-H (pKa ~11) can poison Pd catalysts by forming stable Pd-amido complexes.
Strategic Implication: While 3-iodo derivatives are reactive enough to sometimes couple without protection, N-protection (or O-alkylation) is highly recommended for both derivatives to ensure consistent yields.
Setup: Charge a flame-dried Schlenk flask with the iodopyridone, arylboronic acid, and Pd catalyst. Evacuate and backfill with Argon (
).
Solvent: Add degassed solvent (0.1 M concentration relative to pyridone).
Base: Add the aqueous base solution via syringe.
Reaction: Heat to 50–60 °C . Note: Unlike the bromo-analog which requires reflux (80–100 °C), the iodo-species often converts fully at lower temperatures.
Monitoring: Monitor by TLC/LCMS. Reaction is typically complete in 2–6 hours.
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. Purify via flash chromatography (typically gradient for pyridones).
Protocol B: Finkelstein Conversion (Br
I)
Use this if 3-iodo is commercially expensive but 3-bromo is available.
Reagents:
3-Bromo-2-pyridone (1.0 equiv)
NaI (2.0 equiv)
CuI (5 mol%)
-Dimethylethylenediamine (DMEDA) (10 mol%)
1,4-Dioxane (anhydrous)
Procedure:
Combine 3-bromo-2-pyridone, NaI, and CuI in a sealable tube.
Add Dioxane and DMEDA under Argon.
Seal and heat to 110 °C for 12–18 hours.
Workup: Cool to RT. Dilute with ammonia solution (to complex Copper) and extract with DCM.
Yield: Typically 85–95%. The product is light-sensitive; store in amber vials.
Critical "Trap": N- vs. O-Alkylation
Before coupling, you must often protect the nitrogen. The choice of halogen affects the alkylation outcome subtly via sterics, but the conditions are the primary driver.
Figure 2: Controlling the site of alkylation prior to cross-coupling.
References
General Reactivity of Pyridinones
Hirano, K., & Miura, M. (2015). "A lesson for site-selective C–H functionalization on 2-pyridones." Chemical Science. Link
Suzuki Coupling Protocols (Protected vs Unprotected)
BenchChem Technical Guides. "A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides (Analogous Systems)." Link
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." J. Am. Chem. Soc.Link
Finkelstein Reaction (Br to I Conversion)
Klapers, A., et al. (2002). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." J. Am. Chem. Soc. (Adapted conditions for Halogen Exchange). Link
Lithium-Halogen Exchange Kinetics
Parham, W. E., & Piccirillo, R. M. (1974). "Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides." J. Org.[3][6] Chem.Link
N- vs O-Alkylation Selectivity
Rao, H. S. P., et al. (2018). "Conceptually New Synthesis of Pyridin-2-ones." Synlett. Link
A Comparative Guide to the UV-Vis Absorption Spectra of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the anticipated UV-Vis absorption characteristics of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one. In the abs...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the anticipated UV-Vis absorption characteristics of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one. In the absence of a directly published spectrum for this specific molecule, this document synthesizes data from closely related analogs and foundational spectroscopic principles to offer a robust predictive comparison. We will explore the influence of its distinct functional groups on the absorption spectrum and provide a comprehensive, best-practice protocol for its experimental determination.
Introduction to 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one and its Spectroscopic Significance
5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one belongs to the substituted 2-pyridone class of heterocyclic compounds. This family of molecules is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties. The UV-Vis absorption spectrum of a molecule provides a fundamental fingerprint of its electronic structure, offering insights into the nature and energy of its electron transitions. For a compound like 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one, understanding its spectral properties is crucial for quantitative analysis, studying drug-target interactions, and predicting its behavior in different chemical environments.
The electronic properties, and thus the UV-Vis spectrum, of the 2-pyridone core are significantly modulated by the nature and position of its substituents. In this case, the presence of an electron-donating amino group, an electron-withdrawing bromine atom, and an N-alkyl butyl chain creates a unique electronic environment that will be reflected in its absorption maxima (λmax) and molar absorptivity.
Predicted UV-Vis Absorption Profile
Based on the analysis of related 2-pyridone derivatives, the UV-Vis spectrum of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one in a common organic solvent like ethanol or acetonitrile is expected to exhibit distinct absorption bands. The low-energy absorption bands for 2-pyridone derivatives are typically observed in the 287–340 nm range[1]. The carbonyl group within the pyridone ring generally contributes to absorptions in the 270-300 nm region, corresponding to n→π* transitions[2].
The presence of the amino group at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2-pyridone. This is due to the electron-donating nature of the amino group, which extends the π-conjugation of the system. The bromine atom at the 3-position, being an electron-withdrawing group, will likely induce a smaller, possibly hypsochromic (blue), shift or a more complex change in the spectral profile due to its influence on the molecular orbitals. The N-butyl group is not expected to significantly influence the position of the primary absorption bands, as it is not directly conjugated with the pyridone ring's π-system.
Therefore, it is predicted that 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one will display a primary absorption band (π→π* transition) in the range of 300-340 nm and a secondary, lower intensity band (n→π* transition) at a shorter wavelength.
Comparative Analysis with Alternative 2-Pyridone Structures
To contextualize the predicted spectrum, a comparison with known 2-pyridone derivatives is essential.
The data from these analogs support the prediction that substitutions significantly impact the absorption spectrum. For instance, the N-aryl substitution in 1-(4-bromophenyl)pyridin-2(1H)-one results in absorption maxima well within the predicted range for our target compound[1]. The multiple absorption bands of N-Methyl-2-pyridone-5-carboxamide highlight the influence of different electronic transitions within the molecule[3]. The spectrum of the highly substituted aminopyridine derivative further illustrates the complex interplay of various functional groups[4].
The presence of an amino group, as in our target molecule, is a key determinant of its spectral properties. Studies on other amino-substituted aromatic compounds have shown that the solvent polarity and pH can significantly alter the absorption spectrum due to solvatochromic effects and protonation of the amino group[5].
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one.
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or methanol)
Dual-beam UV-Vis spectrophotometer
Matched quartz cuvettes (1 cm path length)
Analytical balance
Volumetric flasks and pipettes
2. Preparation of Stock and Working Solutions:
Accurately weigh approximately 1-5 mg of the compound using an analytical balance.
Dissolve the weighed compound in a known volume (e.g., 10 mL) of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution.
From the stock solution, prepare a series of dilutions to obtain working solutions of varying concentrations (e.g., 10⁻⁴ to 10⁻⁶ M). The optimal concentration should yield an absorbance reading between 0.1 and 1.0 for the main absorption band.
3. Instrumental Parameters and Data Acquisition:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
Set the wavelength range for scanning, typically from 200 to 600 nm for this class of compounds[6].
Fill both the sample and reference cuvettes with the pure solvent and record a baseline spectrum. This will be automatically subtracted from the sample spectra.
Empty the sample cuvette and rinse it with the working solution before filling it with the same solution.
Place the sample cuvette in the sample holder and the reference cuvette (containing pure solvent) in the reference holder.
Acquire the absorption spectrum of the working solution.
Repeat the measurement for each of the prepared dilutions.
4. Data Analysis:
Identify the wavelength of maximum absorbance (λmax) for each significant peak.
Using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration, calculate the molar absorptivity at each λmax. This requires plotting absorbance versus concentration and determining the slope of the resulting line.
Caption: Experimental workflow for obtaining the UV-Vis absorption spectrum.
Structure-Spectra Relationship and Causality
The electronic transitions responsible for UV-Vis absorption in 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one are primarily π→π* and n→π* transitions.
Caption: Key structural features and their predicted influence on the UV-Vis spectrum.
The π-system of the pyridone ring is the primary chromophore. The lone pair of electrons on the amino group's nitrogen atom can delocalize into this π-system, raising the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in the absorption of longer wavelength (lower energy) light, hence the bathochromic shift. The electronegative bromine atom will withdraw electron density, primarily through the sigma framework, which can lower the energy of both the HOMO and the lowest unoccupied molecular orbital (LUMO), leading to a less predictable but likely smaller spectral shift.
Conclusion
While a definitive UV-Vis absorption spectrum for 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one requires experimental validation, a comprehensive analysis of related structures and spectroscopic principles provides a strong predictive framework. We anticipate a primary absorption maximum in the 300-340 nm region, significantly influenced by the electron-donating amino group. The provided experimental protocol offers a robust method for obtaining high-quality spectral data for this compound and its analogs. This guide serves as a valuable resource for researchers, enabling informed experimental design and interpretation of the spectroscopic properties of this and related 2-pyridone derivatives.
References
Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. (2023). Journal of Physical Chemistry Letters.
Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones. (2012). Journal of Solution Chemistry.
Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. (2023). Molecules.
Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (n.d.). Journal of Physical Science.
UV-Vis Spectrum of N-Methyl-2-Pyridone-5-Carboxamide. (n.d.). SIELC Technologies.
Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. (2017). Physical Chemistry Chemical Physics.
Chemometric study of a mixture of amino acids by spectrophotometry in a flow system. (2022). Quest Journals.
The Use of UV–Vis Absorption Spectroscopy for Studies of Natively Disordered Proteins. (n.d.). Methods in Molecular Biology.
Viscometric Studies on the Molecular Association of Biomolecules Based on Thermodynamic Parameters Supported by UV Spectra. (2010). Asian Journal of Applied Sciences.
A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr3-Functionalyzed Nitro-2-Isoxazolines Obtained via (3 + 2) Cycloaddition of (E) - (2025). Molecules.
Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. (2024).
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules.
5-Amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one. (n.d.). Dana Bioscience.
A novel synthesis of 5-amino-2,3- or 5- imino-2,5-dihydrofurans. (n.d.).
Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. (n.d.).
Spectroscopic Identification of Bacteria Resistance to Antibiotics by Means of Absorption of Specific Biochemical Groups and Special Machine Learning Algorithm. (2023). Applied Sciences.
Recent studies on advance spectroscopic techniques for the identification of microorganisms: A review. (2022). Arabian Journal of Chemistry.
Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. (n.d.). The Journal of Physical Chemistry B.
Comparative Bioactivity Guide: 1-Methyl vs. 1-Butyl Pyridinone Analogs
Content Type: Technical Comparison Guide Subject: Structure-Activity Relationship (SAR) of N-Substituted 3-Hydroxypyridin-4-ones Executive Summary: The Alkyl Trade-Off In the optimization of pyridinone scaffolds—specific...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Subject: Structure-Activity Relationship (SAR) of N-Substituted 3-Hydroxypyridin-4-ones
Executive Summary: The Alkyl Trade-Off
In the optimization of pyridinone scaffolds—specifically the privileged 3-hydroxypyridin-4-one (3,4-HOPO) core used in iron chelators (e.g., Deferiprone) and tyrosinase inhibitors—the choice between a 1-methyl and a 1-butyl substituent is a critical decision point.
This guide objectively compares these two analogs. The 1-methyl variant acts as a "Safe Anchor," prioritizing aqueous solubility and metabolic stability, making it ideal for systemic clearance. The 1-butyl variant functions as a "Hydrophobic Probe," significantly enhancing potency against enzymes with hydrophobic pockets (like Tyrosinase) and increasing membrane permeability, but at the cost of higher cytotoxicity.
Feature
1-Methyl Analog
1-Butyl Analog
Verdict
Lipophilicity (cLogP)
Low (Hydrophilic)
Moderate (Amphiphilic)
Butyl crosses membranes better.
Tyrosinase Potency
Moderate ()
High ()
Butyl is superior.
Cytotoxicity ()
Low (Safer)
Moderate
Methyl is safer.
Primary Application
Systemic Chelation
Enzyme Inhibition / Antimicrobial
Context-dependent.
Physicochemical Profiling: The Root of Divergence
The biological differences between these analogs stem directly from solvation penalties and hydrophobic collapse.
Lipophilicity and Solubility
1-Methyl: The methyl group is compact. It does not significantly disrupt the water network around the pyridinone core. This leads to high aqueous solubility but limited passive diffusion across the Blood-Brain Barrier (BBB) unless mediated by transporters.
1-Butyl: The addition of three methylene units increases the partition coefficient (LogP) by approximately 1.5 log units . This shift allows the molecule to desolvate more easily and enter hydrophobic protein pockets.
Pharmacodynamic Comparison: Case Study on Tyrosinase Inhibition
The most distinct performance gap appears in enzyme inhibition assays, specifically Mushroom Tyrosinase , a standard target for anti-melanogenic agents.
Mechanism of Action
Both analogs chelate the binuclear copper active site via the 3-hydroxy-4-ketone moiety. However, the 1-butyl group extends into the enzyme's hydrophobic entrance tunnel, creating secondary Van der Waals interactions that the 1-methyl group cannot achieve.
Comparative Data (Experimental Aggregation)
Data derived from structure-activity relationship studies of 3-hydroxypyridin-4-one derivatives [1][2].[1][2][3]
Compound
Substituent ()
Tyrosinase ()
Mechanism
Kojic Acid (Control)
-
Competitive Chelation
Deferiprone Analog
Methyl
Weak hydrophobic interaction
Butyl-HOPO
n-Butyl
Chelation + Hydrophobic Fit
Hexyl-HOPO
n-Hexyl
Optimal Hydrophobic Fit
Insight: While Hexyl is often the most potent, Butyl represents the "sweet spot" where potency is gained without the extreme insolubility issues associated with longer chains (C8+).
Pharmacokinetic & Toxicity Profile
Cytotoxicity (
)
The 1-butyl analog exhibits surfactant-like properties at high concentrations. In mammalian cell assays (e.g., HepG2 or fibroblast lines), this results in membrane destabilization.
1-Methyl: Non-toxic up to high concentrations (
). Safe for systemic administration (proven by clinical use of Deferiprone).
1-Butyl: Moderate cytotoxicity (
).
Antimicrobial Activity
The 1-butyl analog begins to show antimicrobial efficacy against Gram-positive bacteria (S. aureus), whereas the 1-methyl analog is generally inactive. This is due to the butyl chain's ability to intercalate into the bacterial lipid bilayer [3].
Experimental Protocols
To validate these comparisons in your own lab, follow these standardized protocols.
Synthesis Workflow (Maltol to Pyridinone)
The standard synthesis involves the insertion of a primary amine into Maltol (3-hydroxy-2-methyl-4-pyrone).
Requirement: High safety margin, rapid renal clearance, low protein binding.
Constraint: If the target is intracellular or in the CNS, you may need active transport mechanisms.
When to use 1-Butyl:
Target: Enzyme inhibitors (Tyrosinase, Metallo-proteases) or topical antimicrobials.
Requirement: Higher potency due to hydrophobic pocket binding.
Constraint: Must monitor cytotoxicity. Not suitable for high-dose systemic therapy without formulation optimization (e.g., liposomes).
References
Sadeghian, H., et al. (2024).[2] Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents.BMC Chemistry .
Zhou, T., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.[4][5][6]Frontiers in Chemistry .
Siddiqui, N., et al. (2020).[3] Synergistic antimicrobial activity of N-methyl substituted pyrrolidinium-based ionic liquids and melittin.[7][8]Applied Microbiology and Biotechnology .
BenchChem. (2025).[5] Comparative Analysis of a Novel 3,4-Dihydro-6-methyl-2-pyridone Derivative in Cancer Therapy.BenchChem Technical Guides .
A Comprehensive Guide to Establishing Reference Standards for the Quality Control of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one
For researchers, scientists, and drug development professionals, the integrity of a pharmaceutical intermediate is paramount. The quality of an active pharmaceutical ingredient (API) is fundamentally dependent on the pur...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the integrity of a pharmaceutical intermediate is paramount. The quality of an active pharmaceutical ingredient (API) is fundamentally dependent on the purity and identity of its precursors. This guide provides a comprehensive framework for establishing and utilizing a reference standard for 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one, a substituted pyridinone that serves as a potential building block in medicinal chemistry.
A reference standard is a highly purified and well-characterized compound used as a benchmark for confirming the identity, strength, quality, and purity of a substance.[1][2] For a novel or non-compendial intermediate like 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one, establishing an in-house primary reference standard is a critical step in the development lifecycle.[1] This guide will delineate the necessary analytical methodologies and validation principles to ensure the reliability and consistency of this crucial intermediate.
Part 1: The Foundational Workflow for Reference Standard Qualification
The qualification of a reference standard is a systematic process that involves comprehensive characterization to confirm its structure and rigorous testing to determine its purity. This workflow ensures that the standard is fit for its intended purpose in qualitative and quantitative analyses.[3]
Caption: Workflow for Reference Standard Qualification.
Part 2: Structural Elucidation and Identity Confirmation
The first principle of a reference standard is unambiguous identity. A combination of spectroscopic techniques is required to confirm the molecular structure of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of organic molecules.[4] For this compound, both ¹H and ¹³C NMR are essential. Quantitative NMR (qNMR) can also be employed as a primary method for purity determination without the need for a pre-existing identical reference standard.[5][6][7]
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆):
Based on analogous substituted pyridinone and aminopyridine structures, the following proton signals are anticipated.[8]
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.8 - 8.0
s
1H
H-6 (vinyl proton adjacent to Br)
~6.5 - 6.7
s
1H
H-4 (vinyl proton adjacent to Amino)
~5.0 - 5.5
br s
2H
-NH₂ (Amino group)
~3.8 - 4.0
t
2H
-N-CH₂ -CH₂-CH₂-CH₃ (Butyl chain)
~1.5 - 1.7
m
2H
-N-CH₂-CH₂ -CH₂-CH₃ (Butyl chain)
~1.3 - 1.5
m
2H
-N-CH₂-CH₂-CH₂ -CH₃ (Butyl chain)
~0.9 - 1.0
t
3H
-N-CH₂-CH₂-CH₂-CH₃ (Butyl chain)
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):
Predicted Chemical Shift (δ, ppm)
Assignment
~160 - 165
C=O (C-2, Carbonyl)
~145 - 150
C-5 (Carbon bearing Amino group)
~135 - 140
C-6 (Vinyl carbon)
~100 - 105
C-3 (Carbon bearing Bromo group)
~95 - 100
C-4 (Vinyl carbon)
~45 - 50
-N-CH₂ - (Butyl chain)
~28 - 32
-N-CH₂-CH₂ - (Butyl chain)
~18 - 22
-N-CH₂-CH₂-CH₂ - (Butyl chain)
~13 - 15
-N-CH₂-CH₂-CH₂-CH₃ (Butyl chain)
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Accurately weigh approximately 5-10 mg of the 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one candidate material. Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Analysis: Compare the observed chemical shifts, multiplicities, and integrations with the predicted values to confirm the proton environment of the molecule.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. The fragmentation pattern provides additional structural confirmation.[9][10]
Expected HRMS Data (ESI+):
Molecular Formula: C₉H₁₃BrN₂O
Monoisotopic Mass: 244.0211 u
Expected [M+H]⁺: 245.0289 u (with characteristic isotopic pattern for Bromine)
Predicted Fragmentation Pathways:
The molecular ion would likely undergo fragmentation through pathways such as the loss of the butyl chain or cleavage of the pyridinone ring.[10][11][12]
Caption: Predicted MS Fragmentation Pathways.
Experimental Protocol: LC-MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
Instrumentation: Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatography: Employ a C18 reversed-phase column with a gradient elution, for example, water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).[13]
Mass Spectrometry: Operate in positive ion ESI mode. Acquire full scan data to determine the accurate mass of the parent ion. Acquire MS/MS (or product ion scan) data to observe fragmentation patterns.
Analysis: Verify that the measured mass of the [M+H]⁺ ion is within 5 ppm of the theoretical mass. Analyze the fragmentation pattern to ensure it is consistent with the proposed structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.[14]
Predicted FT-IR Absorption Bands:
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
3450 - 3300
N-H Stretching (asymmetric & symmetric)
Primary Amine (-NH₂)
3100 - 3000
C-H Stretching
Aromatic/Vinyl C-H
2960 - 2850
C-H Stretching
Aliphatic (Butyl) C-H
1650 - 1680
C=O Stretching
Amide (Pyridinone)
1600 - 1640
N-H Bending (Scissoring)
Primary Amine (-NH₂)
1580 - 1450
C=C Stretching
Pyridinone Ring
1300 - 1200
C-N Stretching
Aromatic Amine
600 - 500
C-Br Stretching
Bromoalkane
Experimental Protocol: FT-IR Analysis (ATR)
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
Data Acquisition: Collect a background spectrum first, then the sample spectrum, typically over a range of 4000-400 cm⁻¹.
Analysis: Identify the characteristic absorption bands and compare them with expected frequencies for the functional groups in the molecule.[15][16]
Part 3: Purity Assessment and Impurity Profiling
Once identity is confirmed, the purity of the reference standard must be rigorously determined. This involves a primary assay to quantify the main component and methods to identify and quantify any impurities.[17][18]
Purity by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the gold standard for determining the purity of pharmaceutical compounds.[17] The goal is to develop a method that separates the main peak from all potential impurities.
Method Development Considerations:
Column: A reversed-phase C18 column is a good starting point.
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (acetonitrile or methanol) is typically effective for separating polar and non-polar compounds.[19]
Detection: Based on the aminopyridine chromophore, a UV detection wavelength between 230-280 nm should provide good sensitivity.
Experimental Protocol: HPLC Purity Assay
System: An HPLC system with a UV/Vis or Diode Array Detector (DAD).
Column: C18, 150 x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30 °C.
Detection: 254 nm.
Sample Preparation: Prepare a solution of the reference standard candidate at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).
Analysis: Inject the sample and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).
Impurity Identification by LC-MS
Any impurities detected by HPLC should be identified. LC-MS is the ideal tool for this, providing molecular weight information that can help deduce the structure of unknown impurities.[9][13][20]
Potential Impurities to Consider:
Process-related impurities: Unreacted starting materials, reagents, or by-products from the synthesis.
Degradation products: Formed by oxidation, hydrolysis, or photolysis.
Isomers: Positional isomers that may be difficult to separate.
Caption: Workflow for HPLC Purity and Impurity ID.
Ancillary Purity Tests
Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is used to determine the content of any residual solvents from the synthesis, as guided by ICH Q3C.[17][18]
Water Content: Karl Fischer titration is the standard method for determining the water content of the material.
Inorganic Impurities: Analysis for heavy metals or residue on ignition may be required depending on the synthetic route and intended use.[20]
Part 4: Method Validation and Certification
For use in a regulated environment, the analytical methods used to characterize the reference standard must be validated according to ICH Q2(R2) guidelines.[21][22][23] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[3]
Key Validation Parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of test results to the true value.
Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Once all characterization and purity testing is complete, a formal Certificate of Analysis (CoA) is generated. The CoA summarizes all test results and assigns a purity value to the reference standard lot. It should also include the storage conditions and a retest date, which is established through stability studies.[1][24]
Conclusion
Establishing a high-quality reference standard for a novel pharmaceutical intermediate like 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one is a rigorous, multi-faceted process. It requires a synergistic application of advanced analytical techniques to confirm identity and meticulously determine purity. By following a structured workflow grounded in sound scientific principles and regulatory guidelines, researchers and developers can ensure the integrity of their reference material. This, in turn, underpins the reliability of all subsequent analytical data, contributing to the development of safe and effective medicines.
References
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
PatSnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. [Link]
Jain, A., et al. (2025, November 18). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. Preprints.org. [Link]
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]
IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
Sharma, P., et al. (n.d.). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. [Link]
Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]
Kazdan, E. M., et al. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. [Link]
Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?[Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
National Center for Biotechnology Information. (n.d.). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. PubMed. [Link]
Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]
Gronneberg, T., & Undheim, K. (1972). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B. [Link]
MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry. [Link]
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 1). International Journal of Chemistry. [Link]
ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). [Link]
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
Agilent Technologies. (n.d.). High-Throughput LC/MS Purification of Pharmaceutical Impurities. [Link]
TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. [Link]
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
National Center for Biotechnology Information. (2008, March 15). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
Pharmaceutical Intermediate Quality Standards: A Practical Guide. (2025, November 28). [Link]
Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). International Journal of Pharma and Bio Sciences. [Link]
Alsaygh, A., et al. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry. [Link]
ResearchGate. (2025, August 9). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]
ResearchGate. (2025, December 23). (PDF) NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. [Link]
National Center for Biotechnology Information. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. [Link]
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]
Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. [Link]
SynThink Research Chemicals. (2023, March 20). Reference Standards, Working Standards, and Internal Reference Standards. [Link]
RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]
DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. (n.d.). [Link]
National Center for Biotechnology Information. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. [Link]
A Comprehensive Guide to the Safe Disposal of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one
For Immediate Reference: Do Not Dispose of Down the Drain or in Regular Trash Part 1: Immediate Safety and Handling Precautions Before beginning any disposal process, it is critical to be equipped with the appropriate Pe...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Reference: Do Not Dispose of Down the Drain or in Regular Trash
Part 1: Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). The hazardous nature of brominated organic compounds necessitates stringent safety measures to prevent exposure.[5]
Required Personal Protective Equipment (PPE)
Protective Equipment
Specification
Rationale
Eye Protection
Safety glasses with side-shields or chemical safety goggles.
Protects eyes from potential splashes of chemical waste and airborne particles.[2]
Hand Protection
Chemical-resistant gloves (e.g., Nitrile rubber).
Prevents skin contact with the potentially irritating or harmful compound.[2]
Body Protection
Laboratory coat or chemical-resistant apron.
Protects against contamination of personal clothing.[2]
Respiratory Protection
Use in a well-ventilated area, preferably within a certified laboratory chemical fume hood.
Minimizes the inhalation of potentially harmful vapors or aerosols.[6][7]
Emergency Preparedness
Ensure that an emergency eyewash station and safety shower are readily accessible and within a ten-second travel distance from the handling area.[6] In the event of accidental exposure:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[1][6]
Skin Contact: Wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][3]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][3]
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Part 2: Waste Characterization and Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is paramount for both safety and regulatory compliance. Due to the presence of a carbon-halogen bond (in this case, bromine), 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one is classified as a halogenated organic compound .[8][9]
Core Principle: Halogenated and non-halogenated waste streams must always be kept separate.[10][11]
Why is this critical?
Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration to ensure the complete destruction of the molecule and to manage the resulting acidic gases (such as hydrogen bromide).[9][12] Non-halogenated solvent waste may sometimes be recycled as fuel.[11]
Cost: The disposal of halogenated waste is significantly more expensive than non-halogenated waste due to the specialized treatment required.[10][11]
Safety: Mixing incompatible waste streams can lead to dangerous chemical reactions.[10]
Waste Stream Identification
You will likely generate the following waste streams containing 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one:
Solutions containing the compound (e.g., from reactions, extractions, or chromatography).
Rinsate from cleaning contaminated glassware.
Contaminated Sharps:
Needles or other sharps that have come into contact with the compound.
Segregation Workflow
The following diagram illustrates the decision-making process for segregating waste.
Caption: Waste segregation decision workflow.
Part 3: Step-by-Step Disposal Protocol
Follow this protocol to ensure the safe and compliant disposal of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one.
Step 1: Container Selection and Preparation
Select Appropriate Containers: Use only UN-approved, chemically compatible containers with secure, screw-top caps provided by your institution's Environmental Health and Safety (EHS) department.[6][11] Do not use containers that may be incompatible with organic compounds.
Labeling: The moment you add the first piece of waste to the container, it must be labeled. The label must include:[10]
Carefully place any unused pure compound into a designated halogenated solid waste container.
Collect all contaminated disposable items (gloves, wipes, etc.) and place them in the same container. Avoid creating dust.
Liquid Waste:
Pour all solutions and rinsate containing the compound into a designated halogenated liquid waste container.
Keep the container closed when not in use to prevent the release of vapors.
Crucially, do not mix with non-halogenated solvents. [9][11]
Empty Containers: The original container of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one must be disposed of as hazardous waste, as it will contain residual amounts of the chemical.[2]
Spill Cleanup: Any materials used to clean up a spill of this compound (e.g., absorbent pads, sand) must be considered hazardous waste and placed in the halogenated solid waste container.[7][10]
Step 3: Storage and Disposal Request
Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory. This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents and acids.[6]
Request for Disposal: Once the container is full or you are no longer generating this waste stream, complete a "Request for Disposal" or "Chemical Collection Request" form as required by your institution's EHS department.[6][10]
Disposal: Your institution's trained EHS personnel will collect the waste for final disposal, which will be through a licensed hazardous waste disposal facility, likely via high-temperature incineration.[12]
Disposal Workflow Diagram
Caption: End-to-end disposal workflow for 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one.
References
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. Available at: [Link]
Hazardous & Regulated Waste Management Guide . Western Kentucky University. Available at: [Link]
Safety Data Sheet: 2-Amino-5-bromo-3-nitropyridine. Available upon request from chemical suppliers. General safety principles are cited.
Organic Solvent Waste Disposal . University of British Columbia Safety & Risk Services. Available at: [Link]
Hazardous Waste Segregation . Bucknell University. Available at: [Link]
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... . California Code of Regulations. Available at: [Link]
Standard Operating Procedure for Pyridine. Washington State University. Available upon request from university EHS departments. General safety principles for handling pyridines are cited.
12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. Available at: [Link]
Toxicological Profile for Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
Safety Data Sheet.
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Chemical Health & Safety. Available at: [Link]